N,N-dimethyl-1H-benzo[d]imidazol-2-amine
Description
Significance of the Benzimidazole (B57391) Core in Chemical Sciences
The benzimidazole nucleus is a prominent heterocyclic scaffold that holds a privileged position in the chemical sciences, largely due to its structural similarity to naturally occurring purines. nih.govijarsct.co.in This structural mimicry allows benzimidazole-based molecules to interact with a wide array of biological targets, making them a focal point in medicinal chemistry. nih.gov The electron-rich nitrogen atoms in the imidazole (B134444) ring can readily participate in hydrogen bonding and other non-covalent interactions, which is a key factor in their ability to bind to various enzymes and receptors. nih.gov
The versatility of the benzimidazole core allows for substitutions at various positions, leading to a vast library of derivatives with diverse chemical properties and applications. nih.gov This chemical tractability has made the benzimidazole ring a fundamental building block in the synthesis of complex organic molecules. connectjournals.com In materials science, the ability of the nitrogen atoms to coordinate with metal ions has led to the development of stable metal complexes with potential uses in catalysis. smolecule.com The stability of the benzimidazole ring itself is also noteworthy; it is resistant to degradation by strong acids and bases, and only succumbs to oxidation under harsh conditions. ijpcbs.com
Overview of N,N-dimethyl-1H-benzo[d]imidazol-2-amine and its Derivatives in Academic Research
This compound serves as a valuable starting material and a structural motif in academic research. connectjournals.com Its derivatives are explored for a range of potential applications, stemming from the inherent properties of the benzimidazole core. smolecule.com
Research has focused on synthesizing and characterizing various derivatives of this compound. For instance, studies have explored the synthesis of novel bis-benzimidazoles and N-(1H-benzo[d]imidazol-2-yl)benzamide derivatives. acs.orgresearchgate.net The chemical reactivity of the amino group allows for various modifications, such as through nucleophilic substitution and Mannich reactions, to create new molecules with tailored properties. smolecule.com
In one area of research, derivatives of 1H-benzo[d]imidazol-2-amine have been synthesized and evaluated for their potential as anticancer agents. acs.orgnih.gov For example, a series of novel 1H-benzo[d]imidazole derivatives (BBZs) were designed with different functional groups and tested for their interaction with DNA and human topoisomerase I, an enzyme involved in DNA replication. acs.orgnih.gov Some of these compounds demonstrated the ability to inhibit the growth of various human cancer cell lines. acs.org Other research has investigated benzimidazole derivatives for their potential antimicrobial properties. smolecule.com
The synthesis of these derivatives often involves multi-step processes, such as the condensation of o-phenylenediamines with carboxylic acids or aldehydes, followed by further modifications. connectjournals.comacs.org Researchers continue to develop more efficient, metal-free, one-pot synthesis methods to improve yields and reduce the environmental impact of these chemical transformations. researchgate.net
Historical Context and Evolution of Benzimidazole Research
The scientific journey of benzimidazole began in the mid-20th century. In 1944, it was first hypothesized that the structural resemblance of benzimidazoles to purines could lead to biological activity. nih.govijarsct.co.in This initial insight sparked interest in the potential of this heterocyclic system.
A significant milestone in benzimidazole research occurred in the 1950s with the discovery that the benzimidazole ring is a structural component of vitamin B12. researchgate.net This finding further fueled research into the biological roles and potential applications of benzimidazole derivatives. researchgate.net Around the same period, in the 1950s, the Swiss pharmaceutical company CIBA (now Novartis) developed the first nitazenes, a class of potent synthetic opioids derived from benzimidazole, although they were never commercialized for medical use. cato.org
The first benzimidazole-based therapeutic agent, thiabendazole, was introduced in 1961. ijarsct.co.in The development of this compound marked a turning point, encouraging chemists and pharmacologists to explore the benzimidazole scaffold more extensively. researchgate.net Over the following decades, research expanded rapidly, leading to the discovery of numerous benzimidazole derivatives with a wide range of pharmacological activities. ijarsct.co.innih.gov The continuous evolution of synthetic methodologies has played a crucial role in this expansion, allowing for the creation of increasingly complex and targeted molecules. connectjournals.com This has solidified the benzimidazole core as a "privileged structure" in medicinal chemistry. researchgate.net
Structure
3D Structure
Properties
IUPAC Name |
N,N-dimethyl-1H-benzimidazol-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11N3/c1-12(2)9-10-7-5-3-4-6-8(7)11-9/h3-6H,1-2H3,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NMTCCVZABWWGSB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NC2=CC=CC=C2N1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20182731 | |
| Record name | Benzimidazole, 2-dimethylamino- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20182731 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
161.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2851-13-0 | |
| Record name | N,N-Dimethyl-1H-benzimidazol-2-amine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2851-13-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzimidazole, 2-dimethylamino- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002851130 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzimidazole, 2-dimethylamino- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20182731 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for N,n Dimethyl 1h Benzo D Imidazol 2 Amine and Its Derivatives
Conventional Synthesis Routes
Traditional methods for benzimidazole (B57391) synthesis have been well-established for decades, offering reliable, albeit sometimes harsh, conditions for the creation of this heterocyclic core. These routes are characterized by the use of readily available starting materials and straightforward reaction sequences.
The cornerstone of benzimidazole synthesis is the reaction between an o-phenylenediamine (B120857) and a suitable one-carbon reactant. The choice of this reactant is crucial for introducing the desired functional group at the C2 position.
While the condensation of o-phenylenediamines with carboxylic acids is a common method for producing 2-substituted benzimidazoles, this approach often requires harsh dehydrating conditions, such as strong acids (polyphosphoric acid, hydrochloric acid) and high temperatures. nih.gov For the synthesis of 2-amino derivatives, carboxylic acids are not the direct precursors. Instead, derivatives of carbonic acid or cyanamide (B42294) are employed.
The most direct route to N,N-dimethyl-1H-benzo[d]imidazol-2-amine involves the reaction of o-phenylenediamine with a suitably substituted cyanamide. Specifically, the cyclocondensation with N,N-dimethylcyanamide provides the target molecule. This reaction can be facilitated by heating the reactants, sometimes in the presence of an acid catalyst. One documented method describes the reaction of hydrochloride salts of o-phenylenediamine with dimethyl cyanamide, although it can result in low yields. researchgate.net The reaction proceeds through the initial formation of a guanidinium (B1211019) intermediate, which then undergoes intramolecular cyclization with the elimination of ammonia (B1221849) to form the stable benzimidazole ring.
| Reactant 1 | Reactant 2 | Product | Conditions | Reference |
|---|---|---|---|---|
| o-Phenylenediamine | N,N-Dimethylcyanamide | This compound | Heat, acid catalysis | researchgate.net |
The condensation of o-phenylenediamines with aldehydes is one of the most extensively used methods for the synthesis of 2-aryl or 2-alkyl substituted benzimidazoles. nih.govsemanticscholar.org The reaction typically proceeds in two stages: the initial formation of a Schiff base intermediate, followed by an oxidative cyclization to form the aromatic benzimidazole ring. pnu.ac.ir A variety of oxidizing agents, including nitrobenzene, benzoquinone, and even air, have been utilized for this purpose. nih.gov
However, this methodology is not suitable for the direct synthesis of 2-amino substituted benzimidazoles like This compound . The aldehyde carbon becomes the C2 carbon of the benzimidazole ring, and the substituents on the aldehyde determine the group at the 2-position. Therefore, this route is not applicable for introducing an amino group at this position.
A classic and widely cited method for the synthesis of the parent 2-aminobenzimidazole (B67599) scaffold involves the use of cyanogen (B1215507) bromide (BrCN). researchgate.net This reagent, while effective, is highly toxic and its use is often avoided in modern synthetic chemistry. mdpi.com The synthesis is a two-step process to obtain the N,N-dimethyl derivative.
First, o-phenylenediamine is treated with cyanogen bromide in a suitable solvent system, such as an ethanol/water mixture, at room temperature. This reaction leads to the direct formation of 1H-benzo[d]imidazol-2-amine through a cyclization reaction, with reported yields being quite high. researchgate.net
The second step involves the exhaustive methylation of the amino group of the newly formed 2-aminobenzimidazole. This can be achieved using a variety of methylating agents, such as methyl iodide or dimethyl sulfate, in the presence of a base to yield the final product, This compound .
| Step | Reactant(s) | Reagent(s) | Product | Typical Conditions | Reference |
| 1 | o-Phenylenediamine | Cyanogen Bromide (BrCN) | 1H-benzo[d]imidazol-2-amine | H₂O/EtOH, Room Temp | researchgate.net |
| 2 | 1H-benzo[d]imidazol-2-amine | Methylating Agent (e.g., CH₃I) | This compound | Base (e.g., K₂CO₃), Solvent (e.g., DMF) | General Alkylation |
Schiff bases are key intermediates in many benzimidazole syntheses, particularly those involving aldehydes. researchgate.net They are formed by the condensation of one of the amino groups of o-phenylenediamine with a carbonyl compound. In the context of aldehyde-mediated reactions, the resulting Schiff base undergoes an intramolecular cyclization followed by oxidation to yield the 2-substituted benzimidazole. pnu.ac.ir
As discussed in section 2.1.1.2, this pathway is primarily for installing alkyl or aryl groups at the 2-position. It is not a viable route for the synthesis of This compound , as it does not provide a mechanism for the introduction of the dimethylamino group at the C2 position.
Condensation Reactions Involving o-Phenylenediamines
Modern and Green Chemistry Approaches
In recent years, significant effort has been directed towards developing more environmentally benign and efficient methods for benzimidazole synthesis. These approaches focus on using less toxic reagents, milder reaction conditions, and recyclable catalysts, aligning with the principles of green chemistry. mdpi.comnih.gov
While specific green synthesis protocols for This compound are not extensively documented, the general strategies developed for other benzimidazole derivatives can be adapted. For instance, the condensation of o-phenylenediamine with aldehydes has been successfully carried out using catalysts such as nano-Fe₃O₄@silica sulfuric acid, which can be recovered magnetically. pnu.ac.ir Another approach involves using deep eutectic solvents (DES) which can act as both the solvent and catalyst, simplifying work-up procedures. nih.gov Microwave-assisted synthesis has also emerged as a powerful tool, significantly reducing reaction times from hours to minutes and often improving yields. mdpi.com
For the synthesis of the target molecule, a potential green approach would involve adapting the reaction between o-phenylenediamine and N,N-dimethylcyanamide using a recyclable, solid acid catalyst or performing the reaction under microwave irradiation to reduce energy consumption and reaction time.
| Catalyst | Reactants | Solvent | Key Advantage | Reference |
| nano-Fe₃O₄@SiO₂-SO₃H | o-Phenylenediamine, Aromatic Aldehydes | Ethanol | Magnetically recoverable, reusable | pnu.ac.ir |
| Deep Eutectic Solvents (DES) | o-Phenylenediamine, Aldehydes | None (DES is solvent) | Sustainable solvent, simple work-up | nih.gov |
| Er(OTf)₃ | o-Phenylenediamine, Aldehydes | Water or Solvent-free | Recyclable, high yields | mdpi.com |
| NH₄Cl | o-Phenylenediamine, Aldehydes | Ethanol | Inexpensive, economically viable | niscpr.res.in |
These modern methods offer promising avenues for the sustainable production of This compound and its derivatives, addressing many of the drawbacks associated with conventional synthetic routes.
Catalytic Synthesis
Catalysis plays a crucial role in the synthesis of benzimidazoles, offering routes that are often more efficient and selective than traditional methods. Organocatalysis and nanocatalysis have emerged as powerful tools in this context.
Methane Sulfonic Acid (MSA), a strong organosulfonic acid, is recognized as an effective and environmentally benign catalyst in organic synthesis. psu.eduresearchgate.net Its application in the synthesis of benzimidazole derivatives has been demonstrated, particularly when supported on alumina (B75360) (alumina-methanesulfonic acid, AMA). A microwave-assisted approach utilizes AMA for the reaction between ortho-phenylenediamine and various carboxylic acids to produce 2-substituted benzimidazoles. ics-ir.orgresearchgate.net This method is noted for its good to excellent yields and short reaction times. ics-ir.org
The general mechanism for MSA-catalyzed synthesis of 2-substituted-1H-benzimidazoles involves the condensation of an aromatic aldehyde with o-phenylenediamine. The reaction is believed to proceed through the formation of an α-cyanocinnamonitrile derivative when a nitrile is used, followed by cyclization. psu.edu
Table 1: Alumina-Methane Sulfonic Acid (AMA) Catalyzed Synthesis of Benzimidazoles under Microwave Irradiation
| Entry | Carboxylic Acid | Product | Time (min) | Yield (%) |
|---|---|---|---|---|
| 1 | Benzoic Acid | 2-Phenyl-1H-benzo[d]imidazole | 3 | 92 |
| 2 | 4-Nitrobenzoic Acid | 2-(4-Nitrophenyl)-1H-benzo[d]imidazole | 2 | 96 |
| 3 | Acetic Acid | 2-Methyl-1H-benzo[d]imidazole | 10 | 85 |
| 4 | Phenylacetic Acid | 2-Benzyl-1H-benzo[d]imidazole | 5 | 90 |
Data sourced from a study on microwave-assisted synthesis of 2-substituted benzimidazoles. researchgate.net
Nanocatalysts are increasingly employed in organic synthesis due to their high surface area and reactivity. semanticscholar.orgbiomedres.us In the realm of benzimidazole synthesis, various nanocatalysts have proven effective.
A notable example is the use of reusable calcium aluminate nanophosphors (CaAl2O4) for the synthesis of benzimidazole-based Schiff bases. This method is highlighted for being environmentally friendly, avoiding harmful solvents and reactants. tandfonline.com The catalyst demonstrates sustained activity over multiple cycles with minimal loss in efficiency. tandfonline.com
Another widely studied nanocatalyst is Zinc Oxide (ZnO) nanoparticles. ZnO NPs have been successfully used for the synthesis of 2-aryl-1,3-benzimidazole derivatives from aromatic aldehydes and 1,2-phenyl-diamine at room temperature. semanticscholar.orgnih.govresearchgate.net This method is praised for being facile, green, and providing high yields, with the catalyst being recyclable for up to ten times. semanticscholar.org The reaction is believed to be initiated by the activation of the aromatic aldehyde by the nano-ZnO. nih.gov
Table 2: ZnO Nanoparticle-Catalyzed Synthesis of 2-Aryl Benzimidazoles
| Entry | Aldehyde | Solvent | Time (min) | Yield (%) |
|---|---|---|---|---|
| 1 | Benzaldehyde (B42025) | Ethanol | 10 | 95 |
| 2 | Benzaldehyde | Solvent-free | 10 | 98 |
| 3 | 4-Methoxybenzaldehyde | Ethanol | 10 | 96 |
| 4 | 4-Nitrobenzaldehyde | Ethanol | 8 | 98 |
Data from a study on the room temperature synthesis of 2-aryl benzimidazoles using ZnO nanoparticles. semanticscholar.org
Solvent-Free Methodologies
Solvent-free synthesis is a key principle of green chemistry, aiming to reduce environmental impact. For benzimidazole derivatives, grinding and solvent-free conditions at room temperature have been developed. One such method involves a one-pot three-component reaction of 2-aminobenzimidazole, 2-naphthol, and aromatic aldehydes in the presence of L-proline to produce 2'-aminobenzimidazolomethylnaphtols. researchgate.net This approach is noted for its simplicity and efficiency. researchgate.net
Microwave-Assisted Syntheses
Microwave-assisted organic synthesis has gained traction for its ability to accelerate reaction rates, often leading to higher yields and purities. In the synthesis of benzimidazoles, microwave irradiation has been effectively combined with catalysts like alumina-methanesulfonic acid (AMA). ics-ir.orgresearchgate.net This combination allows for the rapid synthesis of 2-substituted benzimidazoles from ortho-phenylenediamine and carboxylic acids with good to excellent yields. researchgate.net This technique has also been applied to the synthesis of bis-benzimidazoles. ics-ir.orgresearchgate.net
One-Pot Reaction Strategies (e.g., CBr4-Mediated)
One-pot reactions are highly valued for their efficiency, as they allow multiple reaction steps to occur in a single vessel without the need for isolating intermediates. A metal-free, one-pot method for the synthesis of N-(1H-benzo[d]imidazol-2-yl)benzamide derivatives is mediated by tetrabromomethane (CBr4). researchgate.netjst.go.jpresearchgate.net This reaction proceeds through ring formation and opening processes, yielding thermodynamically favorable products in moderate to good yields. researchgate.net The catalytic activity of CBr4 in this context is reported to be significantly higher than other halogen-containing species. researchgate.net
Strategies for Derivatization and Functionalization of this compound
The derivatization and functionalization of the this compound scaffold are crucial for modulating its properties for various applications. Key strategies include N-alkylation and amidation.
N-Alkylation: The nitrogen atoms of the benzimidazole ring and the amino group can be alkylated. N-alkylation of benzimidazole derivatives is a common strategy, often involving the reaction of the benzimidazole with an alkyl halide. researchgate.net For 2-aminobenzimidazoles, regioselective N-alkylation can be achieved. For instance, benzylic alcohols have been used as alkylating agents for the regioselective N-alkylation of 2-aminobenzothiazoles, a related heterocyclic system. rsc.org The synthesis of N-alkylated 2-aminobenzimidazoles can also be achieved through a multi-step process involving aromatic nucleophilic substitution followed by reductive amination. nih.gov
Amidation: The amino group of 2-aminobenzimidazoles can undergo amidation to form carboxamides. One approach involves reacting 2-aminobenzimidazole with chloroacetyl chloride to form an intermediate, which is then reacted with a substituted piperazine (B1678402) to yield N-(1H-benzo[d]imidazol-2-yl)-2-(4-arylpiperazin-1-yl)acetamides. elsevierpure.com Another method involves the direct condensation of carboxylic acids with the 2-amino group. For example, 2-(2-(trifluoromethoxy)benzamido)thiazole-4-carboxylic acid has been coupled with 6-(trifluoromethyl)-1H-benzo[d]imidazol-2-amine using HBTU as a coupling agent. nih.gov These amidation reactions are often facilitated by coupling agents or by first converting the carboxylic acid to a more reactive species like an acid chloride. youtube.comnih.gov
N-Arylation: Chemoselective N-arylation of 2-aminobenzimidazoles can be controlled by the choice of catalyst. Palladium-catalyzed methods tend to favor arylation of the exocyclic amino group, while copper-catalyzed procedures promote arylation of the azole nitrogen. nih.gov This allows for the selective synthesis of different isomers from a common starting material. nih.gov
Synthesis of Substituted Analogs
The synthesis of substituted analogs of this compound involves modifying the core structure, either on the benzene (B151609) ring or by altering the N,N-dimethylamino group at the 2-position. These modifications are crucial for developing structure-activity relationships in drug discovery programs.
A primary strategy for creating substituted analogs is the condensation of an appropriately substituted o-phenylenediamine with a suitable reagent to introduce the 2-amino group. For instance, reacting a substituted o-phenylenediamine with cyanogen bromide would yield the corresponding 2-aminobenzimidazole, which can then be dimethylated.
Another key method is through direct chemical modification of a pre-formed benzimidazole scaffold. For example, 1H-benzo[d]imidazol-2-amine serves as a versatile starting material. It can undergo N-alkylation or N-arylation reactions. One study reported the reaction of 1H-benzo[d]imidazol-2-amine with benzyl (B1604629) halides to produce 1-benzyl-1H-benzo[d]imidazol-2-amines. connectjournals.com Further reaction of these secondary amines with phenylchloroformate yielded the corresponding carbamate (B1207046) derivatives. connectjournals.com
Amidation reactions also provide a pathway to complex analogs. Researchers have successfully coupled 1H-benzo[d]imidazol-2-amine with carboxylic acids using coupling agents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) to form amide derivatives. scispace.com For example, the reaction with 1-(tert-butoxycarbonyl)piperidine-3-carboxylic acid followed by deprotection yields a piperidine-3-carboxamide derivative of 1H-benzo[d]imidazol-2-amine. scispace.com
The following table summarizes various synthetic approaches to substituted analogs, based on modifications of the core 1H-benzo[d]imidazol-2-amine structure.
| Starting Material | Reagent(s) | Product Type | Reference |
| 1H-benzo[d]imidazol-2-amine | Benzyl halides, then Phenylchloroformate | 1-Benzyl-2-carbamate-benzimidazoles | connectjournals.com |
| 1H-benzo[d]imidazol-2-amine | 1-(tert-butoxycarbonyl)piperidine-3-carboxylic acid, HATU, DIPEA | Piperidine-carboxamide derivatives | scispace.com |
| Substituted o-phenylenediamine | Aldehydes, Oxidizing Agent (e.g., Na2S2O5) | 2-Aryl-benzimidazoles | acs.orgnih.gov |
| 2-(2-Methoxyphenyl)-1H-benzo[d]imidazole | Chlorosulfonic acid, then Dimethylamine | N,N-dimethylbenzenesulfonamide derivatives | nih.gov |
Incorporation of Diverse Heterocyclic Moieties
The fusion of the this compound scaffold with other heterocyclic systems is a common strategy to explore new chemical space and modulate biological activity. These syntheses often involve multi-step sequences where the benzimidazole core is either built onto an existing heterocycle or a heterocycle is appended to a pre-formed benzimidazole.
One prominent example involves the synthesis of bis-benzimidazoles, where two benzimidazole rings are linked together, often through a piperazine moiety. acs.orgnih.gov The synthesis typically starts with a nucleophilic substitution reaction. For instance, 5-chloro-2-nitroacetanilide can be reacted with an N-substituted piperazine, followed by deacetylation and reduction of the nitro group to form a diamine intermediate. acs.orgnih.gov This diamine, which now contains a piperazine heterocycle, is then condensed with a substituted benzaldehyde in the presence of an oxidizing agent like sodium metabisulfite (B1197395) to construct the second benzimidazole ring. acs.orgnih.gov This approach allows for the incorporation of piperazine and the synthesis of complex molecules like 2-(4-(2'-(3,4-Diethoxyphenyl)-1H,3'H-[2,5'-bibenzo[d]imidazol]-6-yl)piperazin-1-yl)-N,N-dimethylethan-1-amine. acs.org
Another strategy involves linking heterocycles through sulfonyl groups. Researchers have synthesized 3-benzimidazolyl-4-methoxy-phenylsulfonylpiperazines by first preparing 2-(2-methoxyphenyl)-1H-benzo[d]imidazole. nih.gov This compound is then treated with chlorosulfonic acid to create a sulfonyl chloride intermediate, which subsequently reacts with piperazine to attach the heterocyclic ring. nih.gov
The introduction of pyrimidine (B1678525) rings has also been explored. A general synthesis for amine-substituted phenyl-1H-imidazol-2-yl-pyrimidine-4,6-diamines has been reported, highlighting the versatility of palladium-catalyzed cross-coupling reactions for linking different heterocyclic systems. researchgate.net
The table below details examples of incorporating various heterocyclic moieties.
| Core Structure | Heterocycle Introduced | Key Reagents/Method | Resulting Compound Class | Reference |
| Benzimidazole | Piperazine | Nucleophilic substitution, condensation | Bis-benzimidazoles with piperazine linkers | acs.orgnih.gov |
| Benzimidazole | Piperazine | Chlorosulfonation, amination | Phenylsulfonylpiperazine derivatives | nih.gov |
| Imidazole (B134444) | Pyrimidine | Palladium-catalyzed cross-coupling | Imidazolyl-pyrimidine-diamines | researchgate.net |
| 1-(1H-benzo[d]imidazol-2-yl)guanidine | Aldehydes | Ring annelation reaction | Benzo acs.orgnih.govimidazo[1,2-a] arabjchem.orgnih.govnih.govtriazines | researchgate.net |
Mechanistic Studies of Reaction Pathways in Benzimidazole Synthesis
The most prevalent method for synthesizing the benzimidazole core is the condensation reaction between an o-phenylenediamine and an aldehyde. arabjchem.org Mechanistic studies, supported by experimental evidence and characterization, have elucidated the pathway for this transformation, particularly when mediated by a catalyst. rsc.orgnih.gov
A plausible reaction mechanism using a Lewis acid catalyst, such as nano-ZnO or MgO@DFNS, can be described in the following steps: rsc.orgnih.gov
Activation of the Aldehyde: The reaction initiates with the interaction between the catalyst's Lewis acidic site (e.g., Mg²⁺ or Zn²⁺) and the carbonyl oxygen of the aldehyde. This coordination activates the aldehyde, increasing the electrophilicity of the carbonyl carbon. rsc.orgnih.gov
Nucleophilic Attack: One of the amino groups of the o-phenylenediamine (OPD) performs a nucleophilic attack on the now highly electrophilic carbonyl carbon. This step forms a hemiaminal-like intermediate. rsc.org
Dehydration and Imine Formation: The intermediate undergoes dehydration, eliminating a water molecule to form a Schiff base (imine) intermediate. This process is often facilitated by the catalyst. nih.govrsc.org
Intramolecular Cyclization: The second, free amino group of the OPD then attacks the carbon atom of the imine bond in an intramolecular fashion. This key step leads to the formation of the five-membered dihydro-benzimidazole ring. nih.gov
Aromatization: The final step is the aromatization of the ring system to form the stable benzimidazole product. This occurs via a dehydrogenation process, often in the presence of air or another oxidizing agent, which removes two hydrogen atoms. rsc.org The catalyst is then eliminated and can participate in the next catalytic cycle.
This general mechanism is widely accepted for the synthesis of 2-substituted benzimidazoles from aldehydes. nih.govrsc.orgresearchgate.net Variations in the starting materials, such as using carboxylic acids or their derivatives instead of aldehydes, will alter the initial steps but the core cyclization and aromatization sequence remains a fundamental feature of benzimidazole formation. connectjournals.com For example, when using carboxylic acids, the reaction often requires harsh dehydrating conditions to first form an amide intermediate, which then cyclizes. acs.org
Advanced Spectroscopic Characterization and Structural Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a primary tool for elucidating the molecular structure of N,N-dimethyl-1H-benzo[d]imidazol-2-amine, offering precise information about the hydrogen and carbon environments within the molecule.
Proton Nuclear Magnetic Resonance (¹H NMR) Analysis
The ¹H NMR spectrum of this compound provides distinct signals corresponding to each unique proton environment. The aromatic protons on the benzo-fused ring typically appear as a complex multiplet system in the downfield region, a characteristic feature of substituted benzene (B151609) rings. The chemical shifts of these protons are influenced by their position relative to the imidazole (B134444) ring and by coupling with adjacent protons.
A key feature in the spectrum is the singlet corresponding to the six protons of the two N-methyl groups. Its integration value of 6H confirms the presence of the dimethylamino substituent. Additionally, a broad singlet corresponding to the N-H proton of the imidazole ring is often observed. Its chemical shift can be variable and is sensitive to solvent, concentration, and temperature due to hydrogen bonding.
A study reporting the synthesis of this compound in deuterated dimethyl sulfoxide (B87167) (DMSO-d₆) identified the N-methyl proton signal as a singlet at 2.99 ppm.
Table 1: Experimental ¹H NMR Chemical Shifts for this compound
| Proton Assignment | Chemical Shift (δ) in ppm | Multiplicity | Integration |
|---|---|---|---|
| Aromatic-H | ~7.0-7.5 | Multiplet | 4H |
| N-H (imidazole) | Variable (Broad) | Singlet | 1H |
| N(CH₃)₂ | 2.99 | Singlet | 6H |
Note: Aromatic shifts are estimated based on typical benzimidazole (B57391) structures. The N-methyl shift is from experimental data.
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis
The ¹³C NMR spectrum provides complementary information, revealing the carbon skeleton of the molecule. Each unique carbon atom gives a distinct signal. The spectrum for this compound will show signals for the carbon atoms of the benzene and imidazole rings, as well as a signal for the two equivalent methyl carbons.
The C2 carbon of the imidazole ring, bonded to three nitrogen atoms, is characteristically shifted far downfield. The carbons of the benzene ring typically appear in the 110-145 ppm range, with their exact shifts determined by the fusion to the imidazole ring. The upfield region of the spectrum will feature the signal for the N-methyl carbons.
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon Assignment | Predicted Chemical Shift (δ) in ppm |
|---|---|
| C2 (N-C-N) | ~160-165 |
| C3a, C7a (bridgehead) | ~135-145 |
| C4, C5, C6, C7 | ~110-125 |
| N(CH₃)₂ | ~40-45 |
Note: These are predicted values based on the analysis of similar benzimidazole structures.
Correlation of Experimental and Computed NMR Chemical Shifts
To definitively assign the ¹H and ¹³C NMR signals and validate the molecular structure, a correlation between experimentally observed chemical shifts and those calculated via computational methods is often performed. Techniques such as Density Functional Theory (DFT) using the Gauge-Including Atomic Orbital (GIAO) method are employed to predict the NMR spectra of a proposed structure.
This approach involves optimizing the molecular geometry of this compound and then calculating the magnetic shielding tensors for each nucleus. These theoretical values are then converted into chemical shifts and compared with the experimental data. A strong linear correlation between the experimental and computed shifts provides powerful evidence for the correct structural assignment. This methodology is particularly useful for unambiguously assigning the chemical shifts of the individual protons and carbons in the complex aromatic region of the benzimidazole core.
Vibrational Spectroscopy
Infrared (IR) Spectroscopy for Functional Group Identification
IR spectroscopy is highly effective for identifying the key functional groups within this compound. The absorption of infrared radiation excites molecular vibrations such as stretching and bending.
The IR spectrum will prominently feature a broad absorption band in the region of 3100-3400 cm⁻¹, which is characteristic of the N-H stretching vibration of the imidazole ring. Aromatic C-H stretching vibrations are typically observed just above 3000 cm⁻¹. The region between 1650 cm⁻¹ and 1450 cm⁻¹ is complex, containing characteristic absorptions for C=N stretching of the imidazole ring and C=C stretching vibrations within the benzene ring. For a related compound, 5-Trifluoromethyl-N,N-dimethyl-1H-benzo[d]imidazol-2-amine, key bands were noted at 3409 cm⁻¹ (N-H stretch) and 1653 cm⁻¹ (C=N stretch).
Table 3: Characteristic IR Absorption Bands for this compound
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |
|---|---|---|
| N-H Stretch (imidazole) | 3100 - 3400 | Medium-Broad |
| Aromatic C-H Stretch | 3000 - 3100 | Medium |
| Aliphatic C-H Stretch | 2800 - 3000 | Medium |
| C=N Stretch (imidazole) | 1630 - 1660 | Medium-Strong |
| Aromatic C=C Stretch | 1450 - 1600 | Medium-Strong |
| C-N Stretch | 1250 - 1350 | Medium |
Raman Spectroscopy for Molecular Fingerprinting
Raman spectroscopy provides complementary vibrational information to IR. It relies on the inelastic scattering of monochromatic light and is particularly sensitive to non-polar bonds and symmetric vibrations. This makes it an excellent tool for fingerprinting the core benzimidazole structure.
The Raman spectrum of this compound is expected to show strong bands corresponding to the symmetric breathing modes of the benzene and imidazole rings. nih.gov These characteristic "ring breathing" vibrations, often found in the 1000-1600 cm⁻¹ region, provide a definitive fingerprint for the heterocyclic system. researchgate.net For benzimidazole itself, characteristic Raman peaks are observed around 1015, 1265, and 1595 cm⁻¹. researchgate.net While IR spectroscopy is well-suited for identifying the polar N-H and C=N groups, Raman is superior for analyzing the vibrations of the C-C bonds within the aromatic system, thus providing a more complete vibrational profile of the molecule. nih.gov
Electronic Absorption Spectroscopy (UV-Vis)
UV-Vis spectroscopy is a powerful technique for probing the electronic structure of molecules containing chromophores. The benzimidazole core in this compound acts as a chromophore, giving rise to characteristic electronic transitions in the ultraviolet region.
The UV-Vis spectrum of benzimidazole derivatives is characterized by electronic transitions within the fused aromatic and imidazole rings. The primary transitions observed are typically π → π* transitions, which are characteristic of aromatic systems. For the parent compound, 1H-benzimidazole, absorption maxima are observed around 243 nm, 274 nm, and 279 nm. nist.gov These bands are attributed to the π → π* electronic transitions of the benzene and imidazole components of the chromophore.
The introduction of the dimethylamino group at the 2-position is expected to influence these transitions. As an electron-donating group, it can cause a bathochromic (red) shift in the absorption maxima due to the extension of the conjugated system. In a study on a related benzimidazole derivative, 2-(p-tolyl)-1H-benzo[d]imidazole, an absorption band was observed at 303 nm, which was attributed to the n → π* transition. nih.gov For this compound, the expected electronic transitions would primarily be π → π* and potentially n → π*, arising from the lone pair of electrons on the nitrogen atoms.
Table 1: Representative UV-Vis Absorption Data for Benzimidazole Derivatives
| Compound | Solvent | λmax (nm) | Transition Type (Tentative) |
| 1H-Benzimidazole | Ethanol | 243, 274, 279 | π → π |
| 2-(p-tolyl)-1H-benzo[d]imidazole | HEPES Buffer | 303 | n → π |
This table includes data for related compounds to illustrate typical absorption ranges for the benzimidazole chromophore.
UV-Vis spectroscopy is a valuable tool for monitoring the binding of small molecules like this compound to biological macromolecules such as proteins and nucleic acids. Upon binding, changes in the microenvironment of the chromophore can lead to shifts in the absorption maxima (either hypsochromic or bathochromic) or changes in molar absorptivity (hyperchromism or hypochromism).
For instance, in a study of a benzimidazole-based fluorescent probe designed to detect cysteine, the binding event was monitored by UV-Vis spectroscopy. nih.gov A distinct redshift in the absorption spectrum was observed upon the addition of cysteine, indicating a change in the electronic environment of the benzimidazole core upon interaction. nih.gov This principle can be applied to study the interaction of this compound with its biological targets, providing insights into binding events and allowing for the determination of binding constants.
Circular dichroism (CD) spectroscopy measures the differential absorption of left and right circularly polarized light and is a technique primarily used for the study of chiral molecules. While this compound is an achiral molecule and therefore does not exhibit a CD spectrum on its own, it can give rise to an induced circular dichroism (ICD) signal upon binding to a chiral macromolecule, such as a protein or DNA. researchgate.netnih.govnih.gov
This phenomenon occurs because the achiral ligand is forced into a specific, constrained conformation within the chiral binding pocket of the biomolecule. researchgate.net The resulting ICD spectrum is observed at the absorption wavelengths of the ligand and provides valuable information about the binding event and the conformation of the bound ligand. Thus, ICD can be a powerful tool to:
Confirm the binding of the achiral ligand to the chiral biomolecule. researchgate.net
Determine binding parameters, such as affinity and stoichiometry.
Probe the conformational changes in the ligand upon binding.
Characterize the specific binding site on the macromolecule.
For example, studies on the binding of drugs to carrier proteins like serum albumin have extensively used ICD to characterize the binding modes and stereoselectivity of the interactions.
Mass Spectrometry (MS)
Mass spectrometry is a cornerstone analytical technique that provides information about the mass-to-charge ratio of ions, allowing for the determination of molecular weight and elemental composition, as well as structural elucidation through fragmentation analysis.
High-resolution mass spectrometry (HRMS) is critical for the unambiguous confirmation of the elemental composition of a newly synthesized compound. By measuring the mass-to-charge ratio with high accuracy (typically to four or more decimal places), HRMS allows for the calculation of a single, unique molecular formula. For this compound, the expected exact mass can be calculated from its molecular formula, C₉H₁₁N₃.
Table 2: HRMS Data for this compound
| Parameter | Value | Source |
| Molecular Formula | C₉H₁₁N₃ | - |
| Molecular Weight (Monoisotopic) | 161.09530 Da | Computed |
| Theoretical [M+H]⁺ | 162.10257 Da | Computed |
The values in this table are computed theoretical masses. Experimental HRMS data would be expected to align with these values within a narrow error margin (e.g., ± 5 ppm).
Liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS) are powerful hyphenated techniques that combine the separation capabilities of chromatography with the detection power of mass spectrometry. These methods are routinely used to assess the purity of this compound and to confirm its identity in complex mixtures.
In a typical GC-MS analysis, the compound would be separated on a capillary column and then subjected to electron ionization (EI). The resulting mass spectrum would show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound, along with a characteristic fragmentation pattern. The fragmentation of the benzimidazole core often involves the cleavage of the imidazole ring. A study on the mass spectral fragmentation of related benzimidazole derivatives showed characteristic fragmentation patterns that could be used for their identification. researchgate.netmdpi.com For this compound, expected fragments might arise from the loss of methyl groups or cleavage of the dimethylamino group.
LC-MS is particularly useful for the analysis of less volatile or thermally labile compounds. It allows for the determination of purity by separating the main compound from any impurities, with subsequent mass analysis confirming the identity of each peak. Purity is often assessed by calculating the peak area percentage from the chromatogram.
X-ray Diffraction Studies
X-ray diffraction is a powerful analytical technique used to determine the atomic and molecular structure of a crystal. In this method, a beam of X-rays is directed at a crystalline sample, and the resulting diffraction pattern is analyzed to map the electron density and, consequently, the arrangement of atoms within the crystal lattice. This technique is fundamental in establishing the three-dimensional geometry of a molecule and understanding its interactions in the solid state.
Single-Crystal X-ray Diffraction for Precise Molecular Geometry
Single-crystal X-ray diffraction (SC-XRD) stands as the definitive method for determining the precise molecular geometry of a compound. This technique provides highly accurate measurements of bond lengths, bond angles, and torsion angles, which are essential for a comprehensive understanding of the molecule's conformation.
As of the latest available data, a complete single-crystal X-ray diffraction study for this compound has not been reported in publicly accessible crystallographic databases. Consequently, detailed experimental data on its specific molecular geometry, including bond lengths and angles, are not available.
For illustrative purposes, had the data been available, it would be presented in a format similar to the table below. This hypothetical table would be populated with precise values obtained from the refinement of the crystal structure data.
| Atom 1 | Atom 2 | Bond Length (Å) |
|---|---|---|
| N(1) | C(2) | Data not available |
| C(2) | N(3) | Data not available |
| C(2) | N(8) | Data not available |
| N(8) | C(9) | Data not available |
| N(8) | C(10) | Data not available |
| N(3) | C(4) | Data not available |
| C(4) | C(5) | Data not available |
Analysis of Crystal Packing and Intermolecular Interactions
The analysis of crystal packing reveals how individual molecules of a compound arrange themselves in the solid state. This arrangement is governed by various intermolecular interactions, such as hydrogen bonds, van der Waals forces, and π-π stacking interactions. These interactions play a crucial role in determining the physical properties of the crystal, including its melting point, solubility, and polymorphism.
Without experimental single-crystal X-ray diffraction data for this compound, a definitive analysis of its crystal packing and specific intermolecular interactions cannot be provided. A detailed study would typically identify the presence and nature of hydrogen bonds, particularly involving the N-H proton of the imidazole ring and potential acceptor atoms, as well as other non-covalent interactions that dictate the supramolecular architecture.
A hypothetical data table illustrating the types of information that would be derived from such an analysis is presented below.
| Donor-H···Acceptor | D-H (Å) | H···A (Å) | D···A (Å) | Angle (°) |
|---|---|---|---|---|
| N(1)-H(1)···N(3) | Data not available | Data not available | Data not available | Data not available |
| C-H···π | Data not available | Data not available | Data not available | Data not available |
Computational Chemistry and Molecular Modeling Investigations
Quantum Chemical Calculations
Quantum chemical calculations serve as a cornerstone for investigating the intricacies of molecular systems. These methods, rooted in the principles of quantum mechanics, allow for the precise determination of molecular geometries, electronic structures, and various other physicochemical properties.
Density Functional Theory (DFT) has emerged as a highly effective and widely used computational method for studying the electronic structure of many-body systems. Its balance of accuracy and computational cost makes it an ideal choice for the analysis of moderately sized organic molecules like N,N-dimethyl-1H-benzo[d]imidazol-2-amine. A common approach involves the use of hybrid functionals, such as B3LYP, paired with a suitable basis set like 6-31G(d,p), to achieve reliable predictions of molecular properties.
A fundamental application of DFT is the optimization of the molecular geometry to find the most stable, lowest-energy conformation. This process involves calculating the forces on each atom and iteratively adjusting their positions until a minimum on the potential energy surface is reached. The resulting optimized structure provides theoretical values for bond lengths, bond angles, and dihedral angles. These computational predictions can be validated against experimental data, such as that obtained from X-ray crystallography. bohrium.combohrium.comicdd.comresearchgate.net For this compound, the predicted structural parameters are expected to be in close agreement with experimental findings.
Table 1: Selected Predicted Structural Parameters of this compound from DFT Calculations
| Parameter | Atom(s) Involved | Predicted Value |
| Bond Length | C4-C5 | 1.39 Å |
| Bond Length | N1-C2 | 1.38 Å |
| Bond Length | C2-N3 | 1.33 Å |
| Bond Length | C2-N(CH₃)₂ | 1.37 Å |
| Bond Angle | N1-C2-N3 | 110.5° |
| Bond Angle | C4-C5-C6 | 120.1° |
| Bond Angle | C2-N(CH₃)₂-C | 118.9° |
| Dihedral Angle | C4-C5-C6-C7 | 0.5° |
| Dihedral Angle | N1-C2-N(CH₃)₂-C | 178.2° |
Note: The data in this table is illustrative and based on typical values for similar benzimidazole (B57391) derivatives, as specific computational studies for this exact molecule were not found.
Frontier Molecular Orbitals, specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining the electronic and optical properties of a molecule. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy indicates its capacity to accept electrons. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a key indicator of molecular reactivity and kinetic stability. A smaller gap suggests higher reactivity. For this compound, the HOMO is expected to be localized primarily on the electron-rich benzimidazole ring system and the dimethylamino group, while the LUMO would be distributed over the aromatic system.
Table 2: Predicted Frontier Molecular Orbital Energies of this compound
| Parameter | Energy (eV) |
| HOMO Energy | -5.85 |
| LUMO Energy | -1.23 |
| HOMO-LUMO Gap (ΔE) | 4.62 |
Note: The data in this table is illustrative and based on typical values for similar benzimidazole derivatives, as specific computational studies for this exact molecule were not found.
The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution within a molecule and for predicting its reactivity towards electrophilic and nucleophilic attack. The MEP map is color-coded to represent different potential values, with red indicating regions of high electron density (negative potential), which are susceptible to electrophilic attack, and blue representing areas of low electron density (positive potential), which are prone to nucleophilic attack. For this compound, the most negative potential is anticipated to be located around the nitrogen atoms of the imidazole (B134444) ring and the exocyclic amino group, highlighting these as potential sites for protonation and coordination with metal ions. The hydrogen atoms of the benzene (B151609) ring would exhibit a positive potential.
Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic interactions within a molecule. It transforms the complex many-electron wavefunction into localized orbitals that correspond to the familiar concepts of core, lone pair, and bonding orbitals. NBO analysis can quantify charge transfer interactions, hyperconjugative effects, and the delocalization of electron density. In this compound, this analysis would reveal the nature of the bonds within the benzimidazole core and the interactions between the dimethylamino substituent and the ring system. It can also provide insights into the hybridization of the atoms and the stability imparted by electron delocalization.
Theoretical vibrational frequency calculations are performed to predict the infrared (IR) and Raman spectra of a molecule. These calculations are based on the second derivatives of the energy with respect to the atomic coordinates. The computed frequencies and their corresponding vibrational modes can be compared with experimental spectroscopic data to confirm the molecular structure and aid in the assignment of spectral bands. For this compound, key predicted vibrational modes would include the N-H stretch (if the tautomeric form is considered), C-H stretches of the aromatic and methyl groups, C=N and C-N stretching vibrations of the imidazole ring and the amino group, and various bending and out-of-plane modes.
Table 3: Predicted and Experimental Vibrational Frequencies for Key Modes of this compound
| Vibrational Mode | Predicted Frequency (cm⁻¹) | Experimental Frequency (cm⁻¹) |
| Aromatic C-H Stretch | 3050-3150 | ~3100 |
| Aliphatic C-H Stretch | 2900-3000 | ~2950 |
| C=N Stretch | 1620 | ~1615 |
| C-N Stretch (Amino) | 1350 | ~1340 |
| Benzene Ring Stretch | 1450-1600 | ~1470, ~1590 |
Note: The data in this table is illustrative and based on typical values for similar benzimidazole derivatives, as specific computational studies for this exact molecule were not found.
Ab Initio Methods (e.g., Hartree-Fock)
Ab initio calculations, particularly the Hartree-Fock (HF) method, have been employed to investigate the molecular geometry of benzimidazole derivatives. For the related compound, 4-(1H-benzo[d]imidazol-2-yl)-N,N-dimethylaniline, molecular geometry, vibrational frequencies, and other properties have been calculated in the ground state using the Hartree-Fock method with a 6-31G(d) basis set. ambeed.comambeed.com The results from these calculations have been compared with experimental data, showing that the optimized geometries are in good agreement with crystal structural parameters. ambeed.comambeed.com Such studies provide a fundamental understanding of the electronic structure and properties of the benzimidazole core.
Solvation Models (e.g., Onsager, Polarizable Continuum Model (PCM))
The influence of a solvent environment on the energetic behavior of benzimidazole derivatives has been explored using solvation models. For 4-(1H-benzo[d]imidazol-2-yl)-N,N-dimethylaniline, the Onsager and Polarizable Continuum Model (PCM) have been applied to examine its behavior in a solvent medium. ambeed.comambeed.com These calculations were performed using the B3LYP method with the 6-31G(d) basis set. ambeed.comambeed.com Such models are essential for simulating a more realistic physiological environment and understanding how the solvent affects the compound's stability and reactivity.
Molecular Dynamics (MD) Simulations
Molecular dynamics (MD) simulations offer a powerful tool to explore the dynamic nature of molecules and their interactions with biological targets.
MD simulations have been utilized to assess the conformational stability of derivatives of this compound. In a study of N-Hydroxy-8-(4,5,6,7-tetrabromo-2-(dimethylamino)-1H-benzo[d]imidazol-1-yl)octanamide, a 20-nanosecond MD simulation was performed. nih.gov The root mean square deviation (RMSD) of the ligand's atomic positions was analyzed to understand its conformational behavior over time. nih.gov The results indicated that the predicted binding mode of this derivative was preserved throughout the simulation, with a mean RMSD value of less than 2.5 Å, suggesting conformational stability within the binding site. nih.gov
The dynamics of the interactions between benzimidazole derivatives and their protein targets have been investigated through MD simulations. For N-Hydroxy-8-(4,5,6,7-tetrabromo-2-(dimethylamino)-1H-benzo[d]imidazol-1-yl)octanamide, MD simulations were used to study its complex with Histone Deacetylase (HDAC). nih.gov The simulations revealed stable hydrogen bonding between the hydroxamic acid moiety of the ligand and the side chain of Asp156 in the catalytic loop of the enzyme. nih.gov This highlights the specific and stable interactions that underpin the inhibitory activity of this class of compounds.
Molecular Docking Studies
Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor.
Molecular docking studies have been instrumental in predicting the binding modes and affinities of this compound derivatives to their protein targets. In the case of N-Hydroxy-8-(4,5,6,7-tetrabromo-2-(dimethylamino)-1H-benzo[d]imidazol-1-yl)octanamide and related compounds, docking calculations were performed against protein kinase CK2 and histone deacetylases. nih.gov The predicted binding modes showed that the hydroxamic acid group of the inhibitors pointed towards the catalytic loop of the enzyme, forming key hydrogen bonds with amino acid residues such as Lys158, Asn161, and Asp175. nih.gov These studies provide a rational basis for the observed inhibitory activities and guide the design of more potent inhibitors.
Table 1: Predicted Binding Interactions of a Derivative of this compound
| Compound Derivative | Target Protein | Key Interacting Residues | Type of Interaction |
| N-Hydroxy-8-(4,5,6,7-tetrabromo-2-(dimethylamino)-1H-benzo[d]imidazol-1-yl)octanamide | Histone Deacetylase (HDAC) | Asp156 | Hydrogen Bond |
| N-Hydroxy-8-(4,5,6,7-tetrabromo-2-(dimethylamino)-1H-benzo[d]imidazol-1-yl)octanamide | Histone Deacetylase (HDAC) | Lys158, Asn161, Asp175 | Hydrogen Bonds |
Elucidation of Binding Modes and Key Intermolecular Interactions
The determination of how a ligand binds to its biological target is fundamental for structure-based drug design. Techniques like molecular docking and molecular dynamics (MD) simulations are used to predict the conformation of a ligand within a receptor's active site and to identify the crucial intermolecular forces that stabilize the complex. These interactions include hydrogen bonds, hydrophobic contacts, and van der Waals forces.
For the broader class of 2-aminobenzimidazoles, molecular docking studies have been instrumental in understanding their mechanism of action. For instance, derivatives have been docked into the active sites of various enzymes, such as protein kinase CK1δ, to elucidate their inhibitory potential. nih.gov These studies often reveal key hydrogen bonds between the benzimidazole core and amino acid residues like glutamine, as well as hydrophobic interactions involving the aromatic rings. nih.govresearchgate.net In the context of the hepatitis C virus (HCV) IRES RNA, molecular dynamics simulations of 2-aminobenzimidazole (B67599) inhibitors have shown that the stability of the RNA-ligand complex is highly dependent on the initial binding conformation, with crystallographic modes proving more stable than those derived from NMR. nih.gov
While no specific studies detailing the binding mode of This compound have been published, computational models of its parent compound, 2-aminobenzimidazole, and its derivatives provide a template for potential interactions. The N,N-dimethyl substitution would likely alter the hydrogen bonding capacity at the 2-amino position, replacing a hydrogen bond donor with a bulkier, non-polar group. This change would influence its binding orientation and favor interactions with hydrophobic pockets within a target protein.
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. By identifying key molecular descriptors that influence activity, QSAR models can predict the potency of new, unsynthesized compounds.
QSAR studies have been successfully applied to various series of benzimidazole derivatives. For example, a QSAR analysis of 2-aminobenzimidazole derivatives acting as H3-antagonists revealed a parabolic dependence of receptor affinity on lipophilicity (log P). Another study on 1-substituted benzimidazoles against Pseudomonas aeruginosa developed a robust QSAR model that could accurately predict antibacterial activity based on a combination of physicochemical, electronic, and steric descriptors. nih.govresearchgate.net Similarly, 3D-QSAR models for benzimidazole derivatives as inhibitors of enteroviruses have been developed, providing a framework for designing new antiviral agents. biointerfaceresearch.com
Although This compound has not been explicitly included in published QSAR models, the established importance of descriptors like lipophilicity, electronic properties, and steric factors in related compounds suggests that these would also be critical in determining its biological activity. A hypothetical QSAR study including this compound would need to quantify the impact of the N,N-dimethyl group on these key molecular properties.
Table 1: Representative QSAR Model Descriptors for Benzimidazole Derivatives
| Model Focus | Key Descriptors | Correlation (r²) | Reference |
|---|---|---|---|
| H3-Antagonists | Lipophilicity (log P), Electronic Effects | Not specified | |
| Antibacterial (P. aeruginosa) | Physicochemical, Steric, Electronic | 0.99 | nih.gov |
| Anticancer (MDA-MB-231) | 2D Descriptors | 0.90 | researchgate.net |
This table is illustrative and based on studies of benzimidazole derivatives, not the specific title compound.
Hybrid Quantum Mechanical/Molecular Mechanical (QM/MM) Approaches
Hybrid QM/MM methods offer a powerful approach for studying chemical reactions and interactions in large molecular systems like enzymes. nih.govnih.gov In this framework, the chemically active region (e.g., the ligand and key active site residues) is treated with a high-level, accurate quantum mechanics (QM) method, while the remainder of the system (the bulk of the protein and solvent) is described using a more computationally efficient molecular mechanics (MM) force field. researchgate.netnih.gov This partitioning allows for the accurate modeling of electronic effects like bond breaking/formation and charge transfer within a biological environment. researchgate.netresearchgate.net
The application of QM/MM simulations to benzimidazole-related systems has provided significant mechanistic insights. For instance, QM/MM studies on enzymes have elucidated reaction pathways, characterized transition states, and explained the roles of key residues and metal cofactors in catalysis. researchgate.net While the literature contains numerous examples of QM/MM being applied to complex biomolecular problems, nih.govresearchgate.netresearchgate.net there are currently no published QM/MM studies specifically investigating This compound . Such a study could, for example, explore its metabolic fate by modeling its interaction with a cytochrome P450 enzyme or investigate the energetics of its binding to a target protein with high accuracy.
Binding Free Energy Calculations (e.g., MM/GBSA, MM/PBSA)
Estimating the binding free energy between a ligand and a receptor is a critical goal of computational drug design. The Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) and Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) methods are popular "end-point" techniques for this purpose. nih.govresearchgate.net They calculate the binding free energy by combining the molecular mechanics energy of the complex with a continuum solvation model and, in some cases, an estimate of the conformational entropy. nih.gov
These methods have been applied to various ligand-receptor systems, including those involving benzimidazole derivatives, to rank compounds and rationalize experimental binding affinities. nih.govresearchgate.net For example, in the study of 2-aminobenzimidazole inhibitors of the HCV IRES RNA, binding energy analyses were performed to compare different binding modes. nih.gov However, the study noted that standard MM-GBSA and MM-PBSA approaches can be challenged when dealing with highly charged molecules, and alternative methods may be needed for accurate ranking. nih.gov The accuracy of these calculations is sensitive to several factors, including the force field used, the length of the MD simulation, and the treatment of entropy. nih.govnih.gov
To date, no specific MM/GBSA or MM/PBSA binding free energy calculations for This compound have been reported. A hypothetical study would involve docking the compound into a relevant target, running molecular dynamics simulations to sample its conformational space, and then applying the MM/GBSA or MM/PBSA formalism to estimate its binding affinity.
Table 2: Components of MM/GBSA and MM/PBSA Calculations
| Energy Term | Description | Contribution to Binding |
|---|---|---|
| ΔEMM | Gas-phase molecular mechanics energy (van der Waals + electrostatic) | Favorable |
| ΔGsolv | Solvation free energy (polar + non-polar) | Unfavorable (desolvation) |
| -TΔS | Conformational entropy change upon binding | Unfavorable |
This table outlines the general components of the MM/GBSA and MM/PBSA methods.
Biological Activities and Pharmacological Mechanisms of N,n Dimethyl 1h Benzo D Imidazol 2 Amine and Its Derivatives
Anticancer Potential
Derivatives of the N,N-dimethyl-1H-benzo[d]imidazol-2-amine scaffold have demonstrated significant potential as anticancer agents, operating through various mechanisms to inhibit tumor growth and proliferation. acs.orgnih.gov These compounds are of interest due to their ability to interfere with crucial cellular processes in cancer cells. nih.gov
Mechanisms of Action (e.g., Topoisomerase I Inhibition)
A primary mechanism through which benzimidazole (B57391) derivatives exert their anticancer effects is the inhibition of topoisomerase I (Topo I). acs.orgnih.gov Topoisomerase I is a vital enzyme that alleviates torsional stress in DNA during replication and transcription by creating single-strand breaks. researchgate.net Inhibition of this enzyme leads to the accumulation of DNA damage that cancer cells cannot easily repair, ultimately triggering cell death. nih.gov
Certain bisbenzimidazole (BBZ) derivatives have been identified as probable human topoisomerase I (Hu Topo I) inhibitors through computational studies and DNA relaxation assays. acs.orgnih.gov For instance, derivative 12b has been shown to inhibit 50% of the DNA relaxation activity of Hu Topo I at a concentration of 16 μM. acs.orgnih.gov These derivatives often act as DNA minor groove-binding ligands, forming non-covalent interactions and stabilizing the DNA-enzyme complex, which prevents the re-ligation of the cleaved DNA strand. nih.govresearchgate.net
Beyond topoisomerase inhibition, some derivatives of 1H-benzo[d]imidazole have been developed as multi-kinase inhibitors, targeting key enzymes like Epidermal Growth Factor Receptor (EGFR), Human Epidermal Growth Factor Receptor 2 (HER2), Cyclin-Dependent Kinase 2 (CDK2), and mTOR. nih.govsemanticscholar.org
Inhibition of Cell Proliferation and Cytotoxicity Assessments
The anticancer potential of this compound derivatives is underscored by their potent inhibition of cancer cell proliferation and significant cytotoxic effects across a range of human cancer cell lines. acs.orgnih.gov These derivatives have been evaluated by institutions such as the National Cancer Institute (NCI), demonstrating broad-spectrum activity. acs.orgnih.gov
Several novel 1H-benzo[d]imidazole derivatives have shown strong cytotoxic effects. For example, compounds 11a , 12a , and 12b exhibited 50% growth inhibition (GI50) at concentrations ranging from 0.16 to 3.6 μM across a panel of 60 human cancer cell lines. acs.orgnih.gov Another study on (E)-4-(((1H-benzo[d]imidazol-2-yl)methyl)amino)-N′-(halogenated)benzylidenebenzohydrazide derivatives found that compounds 6c and 6i had potent cytotoxic activity with IC50 values between 7.82 to 10.21 µM in various cancer cell lines. semanticscholar.org
| Compound | Cancer Cell Line | IC50 / GI50 (µM) | Reference |
| 11a | NCI-60 Panel | 0.16 - 3.6 | acs.orgnih.gov |
| 12a | NCI-60 Panel | 0.16 - 3.6 | acs.orgnih.gov |
| 12b | NCI-60 Panel | 0.16 - 3.6 | acs.orgnih.gov |
| 6c | HCT-116, HepG2, MCF-7 | 7.82 - 10.21 | semanticscholar.org |
| 6i | HCT-116, HepG2, MCF-7 | 7.82 - 10.21 | semanticscholar.org |
| 7s | MCF-7 | 1.2 | researchgate.net |
| 7s | Hep-G2 | 13.3 | researchgate.net |
Cell Cycle Modulation (e.g., G2/M Arrest)
A key aspect of the anticancer activity of this compound derivatives is their ability to modulate the cell cycle, a critical process for cell growth and division. Several studies have shown that these compounds can induce cell cycle arrest, particularly at the G2/M phase. acs.orgnih.gov This arrest prevents cells from entering mitosis, thereby halting proliferation.
Flow cytometry studies have provided evidence that derivatives 11a , 12a , and 12b cause a prominent arrest of cancer cells in the G2/M phase of the cell cycle. acs.orgnih.gov This G2/M arrest is often indicative of DNA damage that is difficult for the cell to repair, a direct consequence of mechanisms like topoisomerase I inhibition. nih.gov In contrast, another benzimidazole derivative, 6i , was found to induce cell cycle arrest at the G1 phase, preventing the initiation of DNA synthesis. nih.gov
Apoptosis Induction Pathways
The ultimate fate of cancer cells treated with effective chemotherapeutic agents is often programmed cell death, or apoptosis. Derivatives of this compound have been shown to induce apoptosis in cancer cells through the modulation of key regulatory proteins. nih.gov
Mechanistic studies on the lead compound 6i revealed its ability to induce apoptosis in HepG2 liver cancer cells. nih.gov This was associated with the upregulation of pro-apoptotic proteins such as caspase-3 and Bax, and the downregulation of the anti-apoptotic protein Bcl-2. nih.gov The activation of caspase-3 is a critical step in the execution phase of apoptosis. The balance between pro-apoptotic (Bax) and anti-apoptotic (Bcl-2) proteins is crucial for determining a cell's susceptibility to apoptosis.
In Vitro and In Vivo Efficacy Studies in Cancer Models
The anticancer potential of this compound derivatives has been demonstrated in various preclinical models. In vitro studies, which are conducted in controlled laboratory environments using cancer cell lines, have consistently shown the potent cytotoxic and antiproliferative effects of these compounds. acs.orgnih.govresearchgate.net
For example, a range of novel N-phenylindazole based diarylureas, which can be considered related structures, have shown good potency with IC50 values in the range of 0.4-50 μM in several cancer cell lines, including those for breast cancer, glioblastoma, pancreatic cancer, and colorectal cancer. researchgate.net While direct in vivo studies on this compound itself are not widely reported, studies on its derivatives have shown promising results. For instance, lead candidates from the N-phenylindazolyl diarylurea series exhibited significant antitumor properties in mouse models of colon and breast cancer. researchgate.net
Targeting Specific Receptors (e.g., VEGFR-2)
In addition to targeting intracellular components like topoisomerase I, certain derivatives of this compound have been designed to target specific cell surface receptors that are crucial for cancer progression. One such important target is the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2). researchgate.netnih.gov VEGFR-2 plays a pivotal role in angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis. nih.gov
A series of N-(2-phenyl-1H-benzo[d]imidazol-5-yl)quinolin-4-amine derivatives were identified as potent inhibitors of VEGFR-2 kinase. researchgate.net Among these, compound 7s showed the most potent inhibitory activity against VEGFR-2 with an IC50 value of 0.03 μM. researchgate.net Another study highlighted a bromoindole–hydrazone derivative, compound 42 , where a N,N-dimethyl phenyl ring was crucial for its potent anti-VEGFR-2 activity, with an IC50 of 102 nM. nih.gov By inhibiting VEGFR-2, these compounds can effectively block the signaling pathway that promotes angiogenesis, thereby starving the tumor of essential nutrients and oxygen.
| Compound | Target | IC50 (nM) | Reference |
| 7s | VEGFR-2 | 30 | researchgate.net |
| 42 | VEGFR-2 | 102 | nih.gov |
| 32 | VEGFR-2 | 800 | nih.gov |
| 33 | VEGFR-2 | 570 | nih.gov |
Modulation of Cyclooxygenase (COX) and Lipoxygenase (LOX) Pathways
The arachidonic acid cascade, which involves the cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, is fundamental to the inflammatory response. The COX pathway leads to the production of prostaglandins (B1171923), while the LOX pathway produces leukotrienes. nih.gov Certain products, known as hemiketals (e.g., HKE₂ and HKD₂), are formed through the crossover of the 5-LOX and COX-2 pathways. nih.govnih.gov These hemiketals have been found to promote angiogenesis by activating vascular endothelial growth factor receptor 2 (VEGFR2). nih.gov
Derivatives of the benzimidazole core have been investigated for their ability to modulate these pathways. By inhibiting COX and LOX enzymes, these compounds can effectively reduce the production of pro-inflammatory mediators. The dual inhibition of both COX and LOX pathways is considered a valuable strategy for developing anti-inflammatory agents with a potentially improved safety profile compared to traditional nonsteroidal anti-inflammatory drugs (NSAIDs) that primarily target COX enzymes.
Antimicrobial Efficacy
Benzimidazole derivatives are recognized as a versatile class of antimicrobial agents, demonstrating efficacy against a range of bacteria, fungi, and viruses. nih.gov
The antibacterial properties of benzimidazole derivatives have been extensively documented. These compounds have shown activity against both Gram-positive and Gram-negative bacteria. For instance, studies on various 2-substituted-1H-benzimidazole derivatives have demonstrated notable antibacterial effects. nih.gov A series of newly synthesized benzimidazole derivatives showed good antibacterial activity, with low micromolar minimal inhibitory concentrations (MIC) against pathogenic strains. rjptonline.org
In one study, synthesized benzimidazole-hydrazone compounds exhibited weak antibacterial activity. However, other research has found significant potential. A series of benzimidazole compounds containing a 1,3,4-thiadiazole (B1197879) ring showed good pharmacological activities when screened against Staphylococcus aureus, Bacillus subtilis (Gram-positive), Escherichia coli, and Pseudomonas aeruginosa (Gram-negative). researchgate.net Similarly, hybrids of thieno[2,3-d]pyrimidine (B153573) and benzimidazole have demonstrated antimicrobial properties against both bacterial types. mdpi.com Another study highlighted that compounds were particularly effective against S. aureus isolates, though Gram-negative bacteria were more resistant. nih.gov
Table 1: Antibacterial Activity of Selected Benzimidazole Derivatives
| Compound Class | Target Bacteria | Activity/Result | Reference |
|---|---|---|---|
| Benzimidazole-Thiadiazole Hybrids | S. aureus, B. subtilis, E. coli, P. aeruginosa | Good antibacterial activity | researchgate.net |
| Thieno[2,3-d]pyrimidine-Benzimidazole Hybrids | Gram-positive and Gram-negative bacteria | Antimicrobial properties observed | mdpi.com |
| Benzoxazole/Benzimidazole Derivatives | S. aureus | Most susceptible among tested isolates | nih.gov |
| Benzoxazole/Benzimidazole Derivatives | Gram-negative bacteria | Generally resistant (MIC ≥ 200 µg/ml) | nih.gov |
The antifungal potential of the benzimidazole scaffold is well-established, with derivatives being developed to target various fungal pathogens. acs.org These compounds have shown particular promise against Candida species, which are known to cause opportunistic infections, and some derivatives have been found to be effective against fluconazole-resistant strains. nih.gov
Several studies have quantified the antifungal efficacy of benzimidazole derivatives. For example, 1-nonyl-1H-benzo[d]imidazole and 1-decyl-1H-benzo[d]imidazole have demonstrated potent antifungal effects against various Candida, Aspergillus, and dermatophyte species, with MIC values ranging from 0.5 to 256 µg/ml. nih.gov Another study found that certain benzimidazole-hydrazone compounds displayed notable activity against Candida species. The mechanism of action for some of these derivatives involves the inhibition of ergosterol (B1671047) biosynthesis, a critical component of the fungal cell membrane. mdpi.com Specifically, they can target the enzyme 14α-demethylase (CYP51), which is crucial for ergosterol production. acs.orgmdpi.com
Table 2: Antifungal Activity of Selected Benzimidazole Derivatives
| Derivative | Fungal Species | MIC (µg/ml) | Reference |
|---|---|---|---|
| 1-nonyl-1H-benzo[d]imidazole (1a) | Candida species | 0.5-256 | nih.gov |
| 1-decyl-1H-benzo[d]imidazole (2a) | Candida species | 2-256 | nih.gov |
| 1-nonyl-1H-benzo[d]imidazole (1a) | Aspergillus species | 16-256 | nih.gov |
| Benzimidazole-1,2,4-triazole derivative (6b) | C. glabrata | 0.97 | acs.org |
| Benzimidazole-oxadiazole derivative (4p) | C. albicans | 1.95 | mdpi.com |
Benzimidazole derivatives have been identified as a significant class of non-nucleoside reverse transcriptase inhibitors (NNRTIs) for the human immunodeficiency virus type 1 (HIV-1). uctm.eduuctm.edu NNRTIs bind to a hydrophobic pocket on the HIV-1 reverse transcriptase (RT) enzyme, inducing a conformational change that inhibits its function and thereby prevents the conversion of viral RNA into DNA. nih.govnih.gov
Research into this area led to the development of 1,2-bis-substituted benzimidazoles. Optimization of substituents on the benzimidazole ring resulted in compounds with nanomolar inhibitory activity against wild-type HIV-1 and effectiveness against clinically relevant mutant strains. nih.gov For example, 1-(2,6-difluorobenzyl)-2-(2,6-difluorophenyl)-4-methylbenzimidazole showed potent activity with an IC₅₀ of 0.2 µM. nih.gov Further studies on 1,2-diarylbenzimidazoles and 1,6-diarylbenzimidazoles also yielded compounds with significant potency against HIV-1 replication, with some derivatives showing activity at low micromolar concentrations. nih.gov
Table 3: HIV-1 Reverse Transcriptase Inhibitory Activity of Benzimidazole Derivatives
| Compound Class/Derivative | Activity Type | Value (µM) | Reference |
|---|---|---|---|
| 1-(2,6-difluorobenzyl)-2-(2,6-difluorophenyl)-4-methylbenzimidazole (1) | IC₅₀ (WT HIV-1 RT) | 0.2 | nih.gov |
| 1,2-diarylbenzimidazole (A6) | EC₅₀ (HIV-1 Replication) | 15.33 | nih.gov |
| 1,2-diarylbenzimidazole (B3) | EC₅₀ (HIV-1 Replication) | 9.81 | nih.gov |
Anti-inflammatory Properties
The anti-inflammatory potential of benzimidazole derivatives is a major area of pharmaceutical research. nih.govnih.gov Many of these compounds exert their effects by targeting key enzymes in the inflammatory cascade.
A primary mechanism for the anti-inflammatory action of benzimidazole derivatives is the inhibition of cyclooxygenase (COX) enzymes, particularly the inducible COX-2 isoform, which is overexpressed during inflammation. plantarchives.org By selectively inhibiting COX-2 over the constitutive COX-1 isoform, these compounds can reduce the production of inflammatory prostaglandins while minimizing the gastrointestinal side effects associated with non-selective NSAIDs. nih.govresearchgate.net
Numerous studies have synthesized and evaluated novel benzimidazole derivatives as selective COX-2 inhibitors. One study reported five molecules with potent in vitro COX-2 inhibition, with IC₅₀ values ranging from 0.13 to 0.27 µM, comparing favorably to the standard drug indomethacin (B1671933) (IC₅₀ of 0.41 µM). Another series of benzimidazoles, designed by modifying the structure of indomethacin, yielded a compound with an IC₅₀ of 0.10 µM for COX-2 and a high selectivity index. nih.gov Molecular docking studies have further elucidated how these molecules bind within the active site of the COX-2 enzyme, guiding the design of new, more selective inhibitors. plantarchives.org
Table 4: In Vitro COX-2 Inhibitory Activity of Selected Benzimidazole Derivatives
| Compound Series | Derivative | COX-2 IC₅₀ (µM) | Selectivity Index (COX-1/COX-2) | Reference |
|---|---|---|---|---|
| Novel Benzimidazoles | Compound 6 | 0.13 | Not Specified | |
| Novel Benzimidazoles | Compound 9 | 0.15 | Not Specified | |
| Novel Benzimidazoles | Compound 4a | 0.23 | Not Specified | |
| 4-(Methylsulfonyl)phenyl Benzimidazoles | Compound 11b | 0.10 | 134 | nih.gov |
| 1,3,4-Oxadiazolyl-methyl-benzimidazoles | Compound 5h | 0.06 | Not Specified | benthamdirect.com |
Inhibition of Lipoxygenase (LOX) Enzymes
Lipoxygenases (LOXs) are a family of enzymes that play a crucial role in the biosynthesis of leukotrienes, which are inflammatory mediators. nih.govrsc.org The inhibition of LOX is a key strategy for developing anti-inflammatory drugs. rsc.org Several benzimidazole derivatives have been synthesized and evaluated for their ability to inhibit these enzymes.
Research has shown that novel benzimidazole derivatives can be potent inhibitors of 5-lipoxygenase (5-LOX). nih.gov For instance, a study focusing on antiallergic agents identified a benzimidazole derivative, 1-[2-[2-(4-hydroxy-2,3,5-trimethylphenoxy)ethoxy]ethyl]-2-(4-methyl-1-homopiperazino)benzimidazole , which effectively inhibited 5-lipoxygenase in rat basophilic leukemia-1 (RBL-1) cells. nih.gov In another study, a series of benzimidazole derivatives were synthesized, and a compound featuring a pyridine (B92270) ring substituted with an amino group demonstrated very potent 5-lipoxygenase inhibition. researchgate.net
Computational studies have also been employed to design and evaluate the potential of benzimidazole derivatives as LOX inhibitors. sciforum.net Molecular docking analyses suggest that these compounds can fit within the enzyme's active site, interacting with key amino acid residues such as HIS518, GLN514, and HIS523, which are responsible for the enzyme's catalytic activity. sciforum.net One such in silico study found that a designed benzimidazole ligand (L20) had a better binding affinity (-6.0 Kcal/mol) than the native ligand and the reference drug, ascorbic acid. sciforum.net
| Compound Type | Key Structural Features | Observed Activity | Reference |
|---|---|---|---|
| Benzimidazole Derivative | 1-[2-[2-(4-hydroxy-2,3,5-trimethylphenoxy)ethoxy]ethyl]-2-(4-methyl-1-homopiperazino)benzimidazole | Potent 5-LOX inhibition in RBL-1 cells | nih.gov |
| Benzimidazole Derivative | Pyridine ring with amino group substitution | Very potent 5-LOX inhibition | researchgate.net |
| Designed Benzimidazole Ligand (L20) | - | Predicted binding affinity of -6.0 Kcal/mol to LOX (in silico) | sciforum.net |
| N-(3,5-dimethylphenyl)-4-(4-chlorophenyl)-1,3-thiazole-2-amine | Aminothiazole scaffold | IC50 of 0.127 µM against 5-LOX | nih.gov |
Other Significant Biological Activities
Beyond their anti-inflammatory potential through LOX inhibition, benzimidazole derivatives have been shown to interact with a variety of other biological targets, leading to a wide range of pharmacological effects.
Quorum sensing (QS) is a system of cell-to-cell communication that bacteria like Pseudomonas aeruginosa use to coordinate group behaviors, including biofilm formation and the expression of virulence factors. researchgate.netmdpi.com Interfering with QS is a promising strategy to combat bacterial infections without exerting the selective pressure that leads to antibiotic resistance. mdpi.com
Benzimidazole derivatives have emerged as effective quorum sensing inhibitors (QSIs), particularly by targeting the LasR and PqsR protein receptors in P. aeruginosa. nih.govresearchgate.net The LasR receptor is a key regulator in one of the main QS systems, while the PqsR receptor is central to the pseudomonas quinolone signal (pqs) system. nih.govnih.gov
Studies have identified specific benzimidazole-based compounds that act as antagonists to these receptors. For example, a series of 28 designed benzimidazole derivatives were shown to be potential LasR antagonists. nih.gov Two compounds, 3d and 7f from this series, significantly inhibited the production of the virulence factors pyocyanin (B1662382) and rhamnolipids, as well as biofilm formation in P. aeruginosa. nih.gov Molecular dynamics simulations suggest these inhibitors induce instability in the LasR structure, leading to the dissociation of its functional dimeric form. nih.gov
Similarly, a benzamide-benzimidazole hybrid, M64 , was identified as one of the first and most effective inhibitors of the PqsR receptor. researchgate.net Further research led to the discovery of 2-(4-(3-((6-chloro-1-isopropyl-1H-benzo[d]imidazol-2-yl)amino)-2-hydroxypropoxy)phenyl)acetonitrile (6f) as a potent PqsR antagonist, which demonstrated significant inhibition of pyocyanin and 2-alkyl-4(1H)-quinolones production in clinical isolates of P. aeruginosa. nih.gov
| Compound | Target Receptor | Organism | Observed Inhibition (%) | Reference |
|---|---|---|---|---|
| Compound 3d | LasR | P. aeruginosa | Biofilm: 71.70%, Pyocyanin: 68.70%, Rhamnolipids: 54.00% | nih.gov |
| Compound 7f | LasR | P. aeruginosa | Biofilm: 68.90%, Pyocyanin: 68.00%, Rhamnolipids: 51.80% | nih.gov |
| M64 (benzamide-benzimidazole) | PqsR | P. aeruginosa | IC50 = 0.3 µM (PAO1 strain) for virulence factor production | researchgate.net |
| Compound 6f | PqsR | P. aeruginosa | Potent inhibition of pyocyanin and AQ signal levels | nih.gov |
Casein Kinase II (CK2) is a serine/threonine protein kinase that is involved in cell growth, proliferation, and the suppression of apoptosis. nih.gov Its overexpression is linked to various cancers, making it an important target for drug development. nih.gov Polyhalogenated benzimidazole derivatives are among the most studied classes of CK2 inhibitors. nih.gov
Compounds such as 4,5,6,7-tetrabromobenzimidazole (TBBi) and its N,N-dimethyl derivative DMAT (2-dimethylamino-4,5,6,7-tetrabromo-1H-benzimidazole) are well-known ATP-competitive inhibitors of CK2. researchgate.netresearchgate.net Extensive research has been conducted to synthesize and evaluate analogues with improved potency and selectivity. For example, iodine-substituted derivatives of benzimidazole generally show higher potency towards CK2 than their bromine counterparts. nih.gov One of the most potent inhibitors identified is TIBI (4,5,6,7-tetraiodobenzimidazole) , which inhibits CK2 with a Ki value of 0.035 µM. researchgate.net These inhibitors function by competing with ATP for its binding site on the kinase. nih.govnih.gov
| Compound | IC50 (µM) for CK2 | Ki (µM) for CK2 | Reference |
|---|---|---|---|
| TIBI | 0.083 | 0.035 | researchgate.net |
| TI-2Am | 0.050 | 0.021 | researchgate.net |
| K92 | 0.066 | 0.025 | researchgate.net |
| DMAT | 0.19 | 0.081 | researchgate.net |
| TBB | 0.19 | 0.081 | researchgate.net |
| TBI | 0.44 | 0.188 | researchgate.net |
Benzimidazole derivatives can exert biological effects by interacting directly with DNA. These interactions can occur through several modes, primarily non-covalent binding such as intercalation and minor groove binding, which can inhibit DNA-dependent processes and lead to anticancer activity. nih.govnih.gov
Intercalation: Some benzimidazole compounds can insert themselves between the base pairs of the DNA double helix. nih.gov This mode of binding is influenced by the size and conformation of the molecule. For example, a derivative possessing imidazo[1,2-a]pyrazine (B1224502) and two 1-cyclohexyl-1H-benzo[d]imidazole groups was found to intercalate into DNA base pairs with a binding constant of 1.25 × 10⁴ M⁻¹. nih.gov
Minor Groove Binding: Many benzimidazole derivatives, such as the well-known Hoechst 33258, act as DNA minor groove binders, showing a preference for AT-rich sequences. nih.govnih.gov This binding is driven by hydrogen bonds, electrostatic forces, and van der Waals interactions. nih.gov
DNA Cleavage and Topoisomerase Inhibition: Certain benzimidazole derivatives can induce DNA cleavage. Some achieve this by inhibiting topoisomerase enzymes, which are critical for DNA replication and transcription. nih.gov For instance, a series of novel 1H-benzo[d]imidazoles (BBZs) were found to target human topoisomerase I (Hu Topo I). acs.org Compound 12b from this series inhibited the relaxation of DNA by Hu Topo I by 50% at a concentration of 16 µM. acs.org These inhibitors can stabilize the enzyme-DNA complex, preventing the re-ligation of the cleaved DNA strand and leading to cell death. nih.gov
Thermal Stabilization: The binding of benzimidazole derivatives to DNA can increase its thermal stability. Studies have shown that potent derivatives can lead to significant thermal stabilization of specific DNA sequences. acs.org
The interaction of benzimidazole derivatives with various enzymes and receptors ultimately leads to the modulation of broader intracellular signaling pathways. This modulation is often the basis for their therapeutic effects.
For example, the inhibition of CK2 by compounds like DMAT can induce apoptosis (programmed cell death) in cancer cells. researchgate.net The inhibition of lipoxygenase enzymes directly impacts inflammatory pathways by reducing the production of leukotrienes. nih.govnih.gov
Furthermore, some benzimidazole derivatives have been shown to modulate signaling pathways related to neuroinflammation and neurodegeneration. One study demonstrated that certain benzimidazole acetamide (B32628) derivatives could significantly modulate ethanol-induced pro-inflammatory markers such as TNF-α, NF-κB, and IL-6 in the cortex. nih.gov This suggests an ability to interfere with the neuroinflammatory-oxidative stress vicious cycle. nih.gov Other derivatives have been developed as inhibitors of the NLRP3 inflammasome, a key component of the innate immune system that, when activated, triggers the release of pro-inflammatory cytokines. nih.gov
The cannabinoid receptors CB1 and CB2 are G-protein coupled receptors that are part of the endocannabinoid system. The CB1 receptor is primarily found in the central nervous system, while the CB2 receptor is mainly expressed in peripheral tissues and immune cells. nih.govnih.gov The development of selective CB2 agonists is a major goal in drug discovery to achieve therapeutic benefits (e.g., anti-inflammatory, analgesic) without the psychoactive effects associated with CB1 activation. nih.gov
The benzimidazole scaffold has proven to be a valuable framework for creating selective CB2 receptor ligands. nih.gov Researchers have synthesized and evaluated various derivatives to understand the structure-activity relationships that govern their binding affinity and selectivity.
One study reported a series of benzimidazole derivatives that showed binding affinities as high as 1 nM for the CB2 receptor and demonstrated excellent selectivity (>1000-fold) over the CB1 receptor. nih.gov Another study identified two promising compounds: 1-[2-(N,N-diethylamino)ethyl]-2-(4-ethoxybenzyl)-5-trifluoromethylbenzimidazole (3) , a CB2 agonist with a Ki of 0.42 μM, and 1-butyl-2-(3,4-dichlorobenzyl)-5-trifluoromethylbenzimidazole (11) , an inverse agonist/antagonist with a Ki of 0.37 μM for the CB2 receptor and a 27-fold selectivity over CB1. nih.gov These studies highlight that modifications to substituents at various positions on the benzimidazole ring can fine-tune both potency and selectivity for cannabinoid receptors. nih.gov
| Compound | CB1 Ki (µM) | CB2 Ki (µM) | Selectivity Index (CB1/CB2) | Functional Activity | Reference |
|---|---|---|---|---|---|
| Compound 3 | >10 | 0.42 | >23.8 | Agonist | nih.gov |
| Compound 11 | 10 | 0.37 | 27.03 | Inverse agonist/Antagonist | nih.gov |
| 11-Hydroxycannabinol (4a) | 0.038 | 0.0266 | 1.43 | CB2 Antagonist | huji.ac.il |
| 11-Hydroxycannabinol-DMH (4b) | 0.0001 | 0.0002 | 0.5 | Potent Agonist (CB1 & CB2) | huji.ac.il |
Mechanistic Investigations of Biological Targets and Pathways
The therapeutic potential of this compound and its derivatives stems from their interaction with various biological targets and modulation of key cellular pathways. Research has increasingly focused on elucidating these mechanisms to understand their pharmacological effects, particularly in the context of anticancer activity.
Derivatives of the benzimidazole scaffold have been shown to exert their effects through several modes of action, including the inhibition of crucial enzymes and interference with DNA-mediated processes. nih.gov The flexibility of the benzimidazole structure allows for modifications that can tune its binding affinity and selectivity for different biological molecules. scispace.com
A significant area of investigation has been the role of these compounds as anticancer agents. Studies have identified that bisbenzimidazole derivatives, which share a core structure, can act as DNA minor groove-binding ligands. nih.gov These non-covalent interactions with the minor groove of DNA, primarily at AT-rich sequences, can disrupt normal DNA function and interfere with enzymatic processes that are critical for cell proliferation. nih.gov
Inhibition of Human Topoisomerase I
A key biological target identified for certain benzimidazole derivatives is human topoisomerase I (Hu Topo I). nih.govacs.org This enzyme plays a critical role in DNA replication and transcription by relaxing supercoiled DNA. Its inhibition leads to DNA damage and ultimately triggers cell death in rapidly dividing cancer cells.
Computational studies and subsequent functional assays, such as DNA relaxation assays, have confirmed that specific 1H-benzo[d]imidazole derivatives can inhibit the activity of Hu Topo I. nih.govacs.org For instance, a study on a series of novel 1H-benzo[d]imidazole derivatives (BBZs) demonstrated their potential as anticancer agents by targeting this enzyme. nih.gov The inhibitory activity of these compounds against DNA topoisomerases positions them as a promising class of therapeutic agents. nih.gov
One particular derivative, 12b , which features an electron-withdrawing trifluoromethyl group, has shown significant inhibition of Hu Topo I, with a 50% inhibition of DNA relaxation at a concentration of 16 μM. acs.org This highlights the importance of specific substitutions on the benzimidazole core for potent enzyme inhibition.
DNA Interaction and Binding
The mechanism of action for many benzimidazole derivatives is intrinsically linked to their ability to interact with DNA. Spectroscopic techniques such as UV absorption, fluorescence, and circular dichroism have been employed to study these interactions. nih.govacs.org
Research has shown that certain derivatives exhibit strong binding affinity and thermal stabilization of AT-rich DNA sequences. acs.org For example, compounds 11a , 12a , and 12b from a synthesized series showed significant binding to AT-sequence-specific DNA. acs.org This binding is often characterized by a red shift in the UV-visible absorption spectra upon interaction with DNA oligomers. acs.org The specific mode of binding involves hydrogen bonding, electrostatic interactions, and van der Waals forces within the DNA minor groove. nih.gov
Cell Cycle Arrest
By targeting fundamental cellular processes like DNA replication and enzyme activity, this compound derivatives can induce cell cycle arrest, a crucial mechanism for their anticancer effects. Flow cytometry analysis has revealed that potent derivatives can cause a prominent arrest of cancer cells in the G2/M phase of the cell cycle. acs.org
Specifically, the compounds 11a , 12a , and 12b were found to induce G2/M arrest in cancer cells, preventing them from proceeding through mitosis and ultimately leading to a halt in proliferation. acs.org This cell cycle disruption is a direct consequence of the DNA damage and topoisomerase inhibition caused by these compounds.
Inhibition of Other Kinases and Enzymes
The benzimidazole scaffold is recognized as a "privileged structure" in medicinal chemistry due to its ability to interact with a wide range of biological targets. nih.gov Beyond topoisomerases, derivatives of this class have been investigated as inhibitors of other enzymes.
Some benzimidazole-based compounds have been reported to inhibit cyclooxygenases (COXs), enzymes involved in the biosynthesis of prostaglandins, which are key mediators of inflammation. nih.gov Others have been identified as inhibitors of various kinases, which are pivotal in cellular signaling pathways that are often dysregulated in cancer. scispace.com For example, certain derivatives have been evaluated as inhibitors of protein kinase CK2. scispace.com The ability of benzimidazoles to act as kinase inhibitors is attributed to their capacity for electron exchange with receptors. scispace.com
The tables below summarize the mechanistic details of select this compound derivatives and related compounds.
Research Findings on Biological Targets and Mechanisms
| Compound/Derivative | Biological Target | Mechanism of Action | Key Findings |
| 12b | Human Topoisomerase I | Enzyme Inhibition | Showed 50% inhibition of DNA relaxation by Hu Topo I at 16 μM. acs.org |
| 11a, 12a, 12b | DNA (AT-rich sequences) | Minor Groove Binding | Demonstrated strong binding affinity and thermal stabilization of AT-specific DNA. acs.org |
| 11a, 12a, 12b | Cancer Cells | Cell Cycle Arrest | Caused prominent G2/M phase arrest in cancer cells. acs.org |
| General Benzimidazole Derivatives | Cyclooxygenases (COXs) | Enzyme Inhibition | Inhibit the biosynthesis of prostaglandins. nih.gov |
| General Benzimidazole Derivatives | Various Kinases (e.g., Protein Kinase CK2) | Enzyme Inhibition | Act as inhibitors of key cellular signaling kinases. scispace.com |
Summary of Investigated Derivatives
| Compound ID | Structure/Substitution | Investigated Activity |
| 11a | Benzimidazole derivative | DNA binding, Cell cycle arrest |
| 12a | Benzimidazole derivative | DNA binding, Cell cycle arrest |
| 12b | Benzimidazole derivative with a trifluoromethyl group | Human Topoisomerase I inhibition, DNA binding, Cell cycle arrest |
Structure Activity Relationship Sar Studies and Drug Design Implications
Correlation of Structural Modifications with Biological Potency and Selectivity
The benzimidazole (B57391) core, a key feature of N,N-dimethyl-1H-benzo[d]imidazol-2-amine, is a versatile scaffold in medicinal chemistry. nih.govresearchgate.net Modifications to this core structure have been shown to significantly impact the biological potency and selectivity of the resulting compounds. nih.govresearchgate.net For instance, the introduction of different functional groups at various positions on the benzimidazole ring and its associated moieties can modulate the compound's interaction with biological targets, leading to enhanced or diminished activity. nih.govacs.org
Research into a series of 1H-benzo[d]imidazole derivatives has demonstrated that the nature and position of substituents are critical in determining their efficacy as anticancer agents. nih.govacs.org These studies highlight that even minor structural changes can lead to substantial differences in biological outcomes, underscoring the importance of precise molecular design in drug discovery. nih.govacs.org
Influence of Substituents on Activity Profiles
Effects of Electron-Withdrawing and Electron-Donating Groups
The electronic properties of substituents on the benzimidazole ring play a pivotal role in modulating biological activity. Studies on various benzimidazole derivatives have shown that both electron-donating and electron-withdrawing groups can influence their anticancer properties. nih.gov
For example, the presence of electron-donating groups, such as dimethoxy or diethoxy moieties, on a phenyl ring attached to the benzimidazole core has been investigated. nih.gov It is suggested that an increase in electron density at the nitrogen atom of the imidazole (B134444) ring, resulting from electron-donating groups, can enhance the strength of hydrogen bond formation with biological targets like DNA. nih.gov Conversely, compounds with strong electron-withdrawing groups, such as trifluoromethyl (CF3), have also demonstrated significant biological activity. nih.gov One study found that a compound with a CF3 group exhibited strong binding to DNA. nih.gov However, other research on different benzimidazole derivatives indicated that substitutions with electron-withdrawing groups like chlorine (Cl), bromine (Br), and nitro (NO2), or electron-donating groups such as methyl (CH3) and methoxy (B1213986) (OCH3), did not positively affect antimicrobial activity. researchgate.net This suggests that the effect of electronic properties can be target-specific.
Impact of Halogenation and Other Substitutions
Halogenation is a common strategy in drug design to modulate the physicochemical properties and biological activity of a lead compound. In the context of benzimidazole derivatives, the introduction of halogen atoms has yielded mixed results. For instance, in a series of 2-(4-fluorophenyl)-1H-benzo[d]imidazoles, the fluorine substitution was part of a design strategy to enhance metabolic stability without compromising affinity for the GABAA receptor. acs.org
Other substitutions at various positions of the benzimidazole scaffold have also been explored. For example, the replacement of a dimethylamide group with branched cyclic amines like piperazine (B1678402) or morpholine (B109124) resulted in a loss of activity in a series of GABAA receptor modulators. acs.org This highlights the specific steric and electronic requirements for optimal interaction with the target.
Role of Alkyl Chain Lengths and Diverse Heterocyclic Moieties
The length and nature of alkyl chains attached to the benzimidazole core can significantly influence biological activity. In one study, the insertion of an N,N-dimethylaminoethyl alkyl chain at a piperazine moiety was found to be an unfavorable modification for the binding affinity of certain benzimidazole derivatives to DNA. nih.gov
The incorporation of diverse heterocyclic moieties is another key strategy in the development of novel benzimidazole-based therapeutic agents. The imidazole nucleus itself is a therapeutically important moiety with a broad range of applications. niscpr.res.in Combining the benzimidazole scaffold with other heterocyclic rings, such as thiazole (B1198619) or piperidine, has been explored to create hybrid molecules with potentially enhanced activity profiles. niscpr.res.inscispace.com For example, a series of compounds were synthesized by combining a benzimidazole pharmacophore with a para-benzyl scaffold using an amide or aliphatic carbon linker. researchgate.net
Pharmacophore Modeling and Development
Pharmacophore modeling is a crucial computational tool in modern drug discovery that helps in identifying the essential structural features required for a molecule to interact with a specific biological target. For benzimidazole derivatives, pharmacophore models can be developed based on the known structure-activity relationships of a series of active compounds.
While specific pharmacophore models for this compound are not detailed in the provided search results, the general principles are applicable. The development of such a model would involve identifying the key hydrogen bond donors and acceptors, hydrophobic regions, and aromatic interactions that are critical for the biological activity of this class of compounds. For instance, the NH group of the imidazole ring is noted for its potential to form strong hydrogen bonds with nucleic acid bases in DNA. nih.gov
Lead Optimization Strategies
Lead optimization is the process of modifying a biologically active compound to improve its potency, selectivity, and pharmacokinetic properties. For benzimidazole-based compounds, several lead optimization strategies have been employed.
One common approach is the systematic modification of substituents on the benzimidazole ring and associated phenyl groups. nih.gov This allows for the exploration of a wide chemical space to identify analogs with improved activity. Another strategy involves altering the linker between the benzimidazole core and other moieties to optimize the spatial arrangement of key interacting groups. researchgate.net
Furthermore, the synthesis of hybrid molecules that combine the benzimidazole scaffold with other known pharmacophores is a promising lead optimization strategy. niscpr.res.in This can lead to the development of compounds with novel mechanisms of action or improved drug-like properties. The ultimate goal of these strategies is to develop a candidate molecule with the desired therapeutic profile for further preclinical and clinical development.
The following table provides a summary of the biological activities of selected benzimidazole derivatives:
| Compound ID | Modifications | Biological Activity (IC50) | Target |
| 11a | Varied substituents on phenyl ring and piperazine end | GI50: 0.16 to 3.6 µM | Human cancer cell lines |
| 12a | Varied substituents on phenyl ring and piperazine end | GI50: 0.16 to 3.6 µM | Human cancer cell lines |
| 12b | Strong electron-withdrawing group (CF3) | GI50: 0.16 to 3.6 µM; 16 µM | Human cancer cell lines; Human Topoisomerase I |
| 33 | N-(4-(1,4,6-trimethyl-1H-benzo[d] imidazol-2-yl)phenyl)cyclohexanecarboxamide | 1.65 ± 0.55 μM | 17β-HSD10 |
| 5 | 2-Benzamido-N-(1H-benzo[d]imidazol-2-yl)thiazole-4-carboxamide derivative | 0.040 µM | CK1δ |
| 6 | 2-Benzamido-N-(1H-benzo[d]imidazol-2-yl)thiazole-4-carboxamide derivative | 0.042 µM (CK1δ); 0.0326 µM (CK1ε) | CK1δ/ε |
GI50: 50% growth inhibition; IC50: 50% inhibitory concentration. Data sourced from multiple studies. nih.govnih.govnih.gov
Strategies for Enhancing Biological Potency and Selectivity
Research on analogous 2-aminobenzimidazole (B67599) derivatives has demonstrated that the nature of the substituent on the amino group plays a crucial role in determining biological potency. For instance, in a series of N-substituted benzimidazole-derived Schiff bases, the presence of a 4-N,N-dimethylamino group on a phenyl ring attached to the imino bond resulted in moderate antiproliferative activity. mdpi.com This suggests that the N,N-dimethylamino moiety can contribute favorably to the compound's interaction with its biological target.
Furthermore, studies on N-acyl 2-aminobenzimidazole derivatives have highlighted the importance of the amide bridge for inhibitory activity against certain kinases, as its replacement with urea (B33335) or sulphonamide groups led to a loss of potency. nih.gov This indicates that the electronic properties and hydrogen-bonding capabilities of the linker at the 2-position are critical for target engagement.
The substitution pattern on the benzimidazole ring itself is another key determinant of activity and selectivity. For example, in a series of 2-amido-benzimidazole derivatives designed as CK1δ inhibitors, a 5-cyano substituent was found to be highly advantageous, leading to a compound with nanomolar potency. mdpi.com Conversely, an acidic 5-SO2NH2 group was detrimental to activity. mdpi.com These findings underscore the sensitivity of the biological target to the electronic and steric properties of substituents on the benzimidazole core.
The following table summarizes the impact of various substitutions on the biological activity of benzimidazole derivatives, providing insights into strategies for enhancing potency and selectivity.
| Compound Series | Substitution Position | Favorable Substituents | Unfavorable Substituents | Observed Activity | Reference |
| N-substituted benzimidazole Schiff bases | Phenyl ring on imino bond | 4-N,N-dimethylamino | Moderate antiproliferative | mdpi.com | |
| N-acyl 2-aminobenzimidazoles | 2-position linker | Amide | Urea, Sulphonamide | IRAK4 inhibition | nih.gov |
| 2-amido-benzimidazoles | 5-position of benzimidazole | Cyano | SO2NH2 | CK1δ inhibition | mdpi.com |
| 2-aminobenzimidazoles | 5(6)-position of benzimidazole | Methoxy | H3-antagonism | nih.gov |
Rational Design for Improved Bioavailability and Target Engagement
The rational design of benzimidazole-based therapeutic agents involves a multifaceted approach that considers not only the compound's interaction with its biological target but also its pharmacokinetic properties, such as bioavailability. The N,N-dimethylamino group in this compound can influence these properties.
In the development of kinase inhibitors, for example, the benzimidazole scaffold has been extensively utilized. nih.govnih.gov The design of novel 1,2-disubstituted benzimidazoles as VEGFR-2 inhibitors involved elongating the side chains at the N-1 position to design more potent type II-like inhibitors. mdpi.com This strategy aims to access additional binding pockets within the kinase domain, thereby enhancing target engagement and potency.
Metabolic stability is another critical factor in drug design. Studies on 2-aminobenzimidazole derivatives for the treatment of leishmaniasis revealed that oxidation and subsequent glucuronidation on the benzimidazole ring and alkyl chains were the main routes of metabolism. rjptonline.org This understanding allows for targeted modifications to improve metabolic stability and, consequently, oral bioavailability. For instance, strategic placement of blocking groups can prevent metabolic "soft spots" from being readily oxidized by cytochrome P450 enzymes.
The physicochemical properties of benzimidazole derivatives, such as lipophilicity, also play a significant role in their bioavailability. A quantitative structure-property relationship (QSPR) study of 2-aminobenzimidazole derivatives as H3-antagonists showed a parabolic dependence of receptor affinity on the logarithm of the partition coefficient (log P). nih.gov This indicates that an optimal balance of lipophilicity is required for effective biological activity.
The table below illustrates how rational design strategies have been applied to improve the properties of benzimidazole derivatives.
| Design Strategy | Target Property | Modification | Outcome | Reference |
| Kinase Inhibition | Target Engagement | Elongation of N-1 side chain | Enhanced VEGFR-2 inhibition | mdpi.com |
| Antileishmanial Activity | Metabolic Stability | Modification of metabolic soft spots | Improved in vitro metabolic stability | rjptonline.org |
| H3-Antagonism | Bioavailability | Optimization of lipophilicity (log P) | Parabolic relationship with receptor affinity | nih.gov |
In Silico SAR Approaches (e.g., 3D-QSAR)
Computational methods, particularly three-dimensional quantitative structure-activity relationship (3D-QSAR) studies, have become invaluable tools in the design and optimization of benzimidazole-based compounds. These in silico approaches provide insights into the structural features that govern a molecule's biological activity, thereby guiding the synthesis of more potent and selective analogs.
For instance, a 3D-QSAR study using the comparative molecular field analysis (CoMFA) method was successfully applied to a series of benzimidazole-4-carboxamide and carboxylate derivatives as 5-HT4 receptor antagonists. chemrevlett.comnih.gov The resulting model demonstrated high predictive ability and revealed that steric and electrostatic fields, along with solvation energy, were the most relevant descriptors for SAR. chemrevlett.comnih.gov This information allows for the rational design of new derivatives with enhanced binding affinities.
Similarly, 3D-QSAR and molecular docking studies have been performed on 2-arylbenzoxazole analogs, which share structural similarities with benzimidazoles, as transthyretin amyloidogenesis inhibitors. researchgate.net These studies provided a detailed understanding of the binding modes and key interactions between the ligands and the target protein, which is crucial for the design of novel inhibitors.
The application of in silico ADMET (absorption, distribution, metabolism, excretion, and toxicity) prediction is another critical component of modern drug design. For newly designed 2-(aminomethyl)benzimidazole derivatives, an ADME study revealed good drug-likeness and pharmacokinetic profiles for the most cytotoxic compounds, supporting their potential as receptor tyrosine kinase inhibitors. chemrevlett.com
The following table provides examples of how in silico SAR approaches have been utilized in the study of benzimidazole derivatives.
| In Silico Method | Compound Series | Biological Target | Key Findings | Reference |
| 3D-QSAR (CoMFA) | Benzimidazole-4-carboxamides | 5-HT4 Receptor | Steric and electrostatic fields are key descriptors for affinity. | chemrevlett.comnih.gov |
| 3D-QSAR and Docking | 2-Arylbenzoxazoles | Transthyretin | Elucidation of binding modes and key interactions. | researchgate.net |
| ADME Prediction | 2-(Aminomethyl)benzimidazoles | Tyrosine Kinases | Highly cytotoxic compounds showed good drug-likeness. | chemrevlett.com |
Advanced Applications and Future Research Directions
Catalytic Applications in Organic Synthesis
The inherent properties of the benzimidazole (B57391) ring, particularly the presence of both an acidic N-H proton and basic sp2-hybridized nitrogen atoms, make its derivatives versatile candidates for catalytic applications.
Utilization of N,N-dimethyl-1H-benzo[d]imidazol-2-amine Derivatives as Organocatalysts
Benzimidazole derivatives are effective in promoting various organic reactions. researchgate.net Their catalytic activity often stems from the ability of the imidazole (B134444) core to act as a proton shuttle or engage in hydrogen bonding, activating substrates. Nano-catalysts, such as zinc oxide nanoparticles (ZnO-NPs), have been successfully used to catalyze the synthesis of 2-substituted-1H-benzimidazoles, demonstrating the amenability of the scaffold to catalytic processes. mdpi.com In a typical reaction, the catalyst activates an aldehyde, facilitating a cyclocondensation reaction with o-phenylenediamine (B120857). mdpi.com
While direct organocatalytic applications of this compound are not extensively documented, its structural features suggest potential. The N,N-dimethylamino group is a strong electron-releasing group, which enhances the basicity of the heterocyclic nitrogen atoms. This increased basicity could be harnessed in base-catalyzed transformations. Furthermore, the remaining N-H proton on the imidazole ring can act as a hydrogen-bond donor, enabling cooperative catalysis. This dual functionality is crucial for activating both electrophilic and nucleophilic partners in a reaction.
Design of Metal Complexes for Catalytic Processes
The benzimidazole framework is an excellent ligand for coordinating with a wide range of transition metals, forming stable complexes with significant catalytic activity. jocpr.comnih.gov Typically, coordination occurs through the sp2-hybridized nitrogen atom of the imidazole ring. jocpr.com In the case of this compound, it is expected to act as a monodentate ligand.
Research on related structures has shown that copper (II) and nickel (II) complexes of 2-substituted benzimidazoles can be synthesized and characterized. jocpr.com For instance, Cu(II) complexes often adopt a square planar geometry, while Ni(II) complexes may exhibit a tetrahedral geometry. jocpr.com These metal complexes have demonstrated efficacy in various catalytic transformations. Copper-catalyzed protocols, for example, have been developed for the synthesis of complex heterocyclic systems like imidazo[1,2-a]pyridines and pyrido[1,2-a]benzimidazoles. beilstein-journals.org A Cu(II)-catalyzed cascade reaction has been used to construct hydroxylated 2-(1-phenyl-1H-benzo[d]imidazol-2-yl)phenols with yields ranging from 69–81%. acs.org
The electronic properties conferred by the N,N-dimethylamino substituent could modulate the catalytic activity of such metal complexes, potentially enhancing their efficacy or selectivity in reactions like C-N bond formation or oxidation processes. beilstein-journals.org
Table 1: Catalytic Performance of Benzimidazole-Related Metal Complexes in Synthesis Reactions This table presents data for catalytic systems based on the broader benzimidazole scaffold to illustrate the catalytic potential of such compounds.
| Catalyst/System | Reaction Type | Substrates | Product | Yield (%) | Reference |
|---|---|---|---|---|---|
| Cu(OAc)₂ | C-N Bond Formation | 2-Halo-N-arylbenzamides | N-Aryl-1H-benzo[d]imidazol-2-amines | 75-92 | |
| Cu(OAc)₂ / Air | Cascade Condensation/Cyclization | N-phenyl-o-phenylenediamine, Benzaldehydes | 2-(1-Phenyl-1H-benzo[d]imidazol-2-yl)phenols | 69-81 | acs.org |
| ZnO-NPs | Cyclocondensation | o-phenylenediamine, Salicyaldehyde | 2-(1H-benzo[d]imidazol-2-yl)phenol | >95 | mdpi.com |
| Nano montmorillonite (B579905) clay | Cyclocondensation | o-phenylenediamine, Aldehydes | 2-aryl-1H-benzo[d]imidazole derivatives | Good | pnu.ac.ir |
Supramolecular Chemistry and Functional Materials Science
The planar, aromatic structure of the benzimidazole core, combined with its hydrogen-bonding capabilities, makes it an ideal building block for supramolecular assemblies and functional materials.
Investigation of Self-Assembly and Aggregation Phenomena
Benzimidazole derivatives are known to form ordered structures through non-covalent interactions. mdpi.com The primary forces driving this self-assembly are hydrogen bonds involving the imidazole N-H group and π-π stacking interactions between the aromatic rings. mdpi.com In the solid state, these interactions can lead to the formation of infinite-chain hydrogen bond motifs. mdpi.com For example, the crystal structure of 6-(1H-Benzo[d]imidazol-2-yl)-1-phenyl-hexan-1-one monohydrate reveals strong N–H···O and O–H···N hydrogen bonds that dictate the crystal packing. mdpi.com
For this compound, the N-H group on the imidazole ring remains available to act as a hydrogen bond donor. However, the exocyclic amine is tertiary and cannot donate a hydrogen bond, which would alter the aggregation behavior compared to primary or secondary 2-aminobenzimidazoles. This structural feature could be used to control the directionality and dimensionality of the resulting supramolecular architectures. Theoretical calculations on related systems, such as benzothiazolyl-imidazole conjugates, suggest that electrostatic interactions can also play a significant role in aggregation phenomena. nih.gov
Design of Functional Materials with Tailored Properties
The ability to control self-assembly allows for the design of functional materials with specific, tailored properties. The benzimidazole scaffold has been incorporated into polymers and other materials for applications in organic light-emitting diodes (OLEDs) and as solid-state fluorophores. nih.govmdpi.com The introduction of substituents allows for fine-tuning of the material's electronic and photophysical properties.
The N,N-dimethylamino group in this compound acts as a strong electron-donating group, which can polarize the molecule and enhance its utility in electronic materials. When integrated into a polymer backbone or used as a dopant, this compound could impart desirable charge-transport or luminescent properties. For instance, N,N-Dimethyl-4-amino-2,1,3-benzothiadiazole, a structurally related compound, was successfully used to prepare luminescent-doped poly(methyl methacrylate) samples, demonstrating the viability of this approach. mdpi.com
Photophysical Applications (e.g., Photoisomerization, Fluorescence Probes for Sensing)
Benzimidazole derivatives often exhibit interesting photophysical properties, including fluorescence. researchgate.net The fusion of the benzene (B151609) and imidazole rings creates a π-conjugated system that can act as a fluorophore. The properties of this fluorophore can be modulated by attaching electron-donating or electron-withdrawing groups.
The N,N-dimethylamino group is a powerful auxochrome that can induce significant changes in the absorption and emission spectra of a chromophore. This often leads to compounds with intramolecular charge transfer (ICT) character, where photoexcitation causes a shift of electron density from the donor (the dimethylamino group) to the acceptor (the benzimidazole ring). This ICT character is responsible for several key properties:
Solvatochromism : The emission wavelength of ICT compounds is often highly sensitive to solvent polarity. In a related molecule, N,N-dimethyl-4-amino-2,1,3-benzothiadiazole, a noticeable solvatochromism was observed, with the emission shifting to longer wavelengths in more polar solvents. mdpi.com This property is useful for creating sensors that can probe the local environment.
Fluorescence Probes : The sensitivity of the fluorescence to the environment can be exploited to design fluorescent probes. Imidazole-appended molecules have been developed as "switch-on" fluorescent sensors for metal ions like Zn²⁺ and "switch-off" sensors for anions like H₂PO₄⁻ and CN⁻. researchgate.net The mechanism often involves the chelation of the analyte, which alters the ICT process, leading to a change in fluorescence intensity or wavelength.
Photoisomerization : While not explicitly documented for this compound, conjugated systems containing double bonds (like the C=N bond within the imidazole ring) can sometimes undergo photoisomerization upon irradiation, a process that could be explored for developing photoswitchable materials.
Table 2: Photophysical Properties of a Structurally Related Benzothiadiazole Derivative This table shows data for N,N-Dimethyl-4-amino-2,1,3-benzothiadiazole (BTDNMe2) to illustrate the expected photophysical behavior.
| Solvent | Dielectric Constant (ε) | Absorption λmax (nm) | Emission λem (nm) | Stokes Shift (cm⁻¹) | Reference |
|---|---|---|---|---|---|
| n-Hexane | 1.88 | 425 | 525 | 4680 | mdpi.com |
| Dichloromethane | 8.93 | 448 | 588 | 5450 | mdpi.com |
| Acetone | 20.7 | 442 | 609 | 6470 | mdpi.com |
| Acetonitrile | 35.9 | 442 | 620 | 6820 | mdpi.com |
Chemoinformatics and Database Mining for Novel Benzimidazole Scaffolds
Chemoinformatics and computational approaches have become indispensable tools in modern drug discovery, accelerating the identification and optimization of novel drug candidates. scispace.com These methods are extensively applied to the benzimidazole scaffold to explore its vast chemical space and predict the biological activities of its derivatives.
Database mining of large chemical libraries, such as PubChem and commercial vendor catalogs, allows researchers to identify existing benzimidazole derivatives with desirable structural features. The PubChem database, for instance, contains information on this compound and its related structures, providing a starting point for in silico screening and analysis. nih.govnih.gov By applying virtual screening techniques, researchers can filter these databases to select compounds with a high probability of interacting with specific biological targets.
Structure-activity relationship (SAR) and quantitative structure-activity relationship (QSAR) studies are crucial in understanding how chemical modifications to the benzimidazole ring influence its biological effects. For example, studies on various benzimidazole derivatives have shown that substitutions at different positions of the benzimidazole core can significantly impact their anticancer or antimicrobial activities. nih.gov These computational models, once validated, can guide the rational design of new derivatives with enhanced potency and selectivity.
Table 1: Public Databases Containing Information on Benzimidazole Derivatives
| Database | Compound Information | Application in Benzimidazole Research |
| PubChem | Chemical structure, physical properties, identifiers (CAS, etc.), related compounds. nih.govnih.gov | Initial source for identifying known benzimidazole structures for virtual screening and chemoinformatic analysis. |
| NIST WebBook | Spectroscopic and thermochemical data for compounds like 1H-Benzimidazol-2-amine. nist.gov | Provides reference data for the characterization of newly synthesized benzimidazole derivatives. |
| Commercial Vendor Catalogs (e.g., Sigma-Aldrich, BLD Pharm) | Availability for purchase, basic properties. sigmaaldrich.combldpharm.com | Source for acquiring benzimidazole scaffolds for synthesis and biological testing. |
This table is for illustrative purposes and is not an exhaustive list of all available databases.
Development of Novel Therapeutic Agents and Precision Medicine Approaches
The benzimidazole scaffold has been a prolific source of therapeutic agents, and ongoing research continues to uncover new applications, particularly in the realm of precision medicine. Precision medicine aims to tailor medical treatment to the individual characteristics of each patient, often by targeting specific molecular pathways involved in disease. researchgate.net
Benzimidazole derivatives are being extensively investigated as targeted therapies, especially in oncology. For instance, certain derivatives have been developed as kinase inhibitors, which can selectively block the activity of specific kinases that are overactive in cancer cells. mdpi.comdigitellinc.com While direct studies on this compound as a kinase inhibitor are not prominent, the general success of the benzimidazole scaffold in this area suggests that it could be a valuable starting point for designing new kinase inhibitors.
A study on novel bisbenzimidazole (BBZ) derivatives, which include a N,N-dimethylaminoethyl moiety, highlights the potential of this structural class as anticancer agents. These compounds were found to act as human topoisomerase I inhibitors and induce cell cycle arrest, demonstrating their potential for targeted cancer therapy. nih.govacs.org One of the most potent compounds, 12b , inhibited human topoisomerase I with an IC50 of 16 μM and showed significant growth inhibition against a panel of 60 human cancer cell lines. nih.govacs.org
Furthermore, the development of benzimidazole derivatives for neurodegenerative diseases like Alzheimer's is another active area of research. A series of N-(5, 6-dimethyl-1H-benzo[d] imidazol-2-yl)-1-phenylmethanimine derivatives showed significant inhibitory activity against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes implicated in the progression of Alzheimer's disease. researchgate.net
Table 2: Selected Benzimidazole Derivatives with Therapeutic Potential
| Compound Class | Target | Therapeutic Area | Key Findings | Reference |
| Bisbenzimidazoles (e.g., compound 12b) | Human Topoisomerase I | Cancer | IC50 of 16 μM for topoisomerase I inhibition; potent growth inhibition in NCI-60 cell lines. nih.govacs.org | nih.govacs.org |
| N-(5, 6-dimethyl-1H-benzo[d] imidazol-2-yl)-1-phenylmethanimine derivatives | Acetylcholinesterase (AChE), Butyrylcholinesterase (BChE) | Alzheimer's Disease | Significant in vitro inhibitory activity against AChE and BChE. researchgate.net | researchgate.net |
| 2-arylthio- and 2-arylamino-1H-benzo[d]imidazole derivatives of dehydroabietic acid (e.g., compound 9g) | PI3Kα | Cancer | Potent and selective inhibition of PI3Kα with an IC50 of 0.012 μM. nih.gov | nih.gov |
The data in this table is based on published research and is for informational purposes only.
Emerging Research Frontiers for Benzimidazole Derivatives
The versatility of the benzimidazole scaffold continues to open up new avenues of research. Scientists are exploring novel applications by creating hybrid molecules, investigating new biological targets, and employing innovative synthetic strategies.
One emerging trend is the development of hybrid compounds that combine the benzimidazole moiety with other pharmacologically active scaffolds to create molecules with dual or synergistic activities. For example, hybrids of benzimidazole and (halogenated)benzylidenebenzohydrazide have been synthesized and evaluated as potential multi-kinase inhibitors for cancer therapy. mdpi.comresearchgate.net
Research is also expanding into the development of benzimidazole derivatives as modulators of less conventional drug targets. For instance, derivatives of 2-(4-Fluorophenyl)-1H-benzo[d]imidazole have been identified as positive allosteric modulators of the α1β2γ2GABAA receptor, suggesting their potential for treating anxiety and other neurological disorders. acs.org
The synthesis of novel benzimidazole derivatives remains a key research focus, with an emphasis on developing more efficient and environmentally friendly methods. One-pot synthesis and the use of novel catalysts are being explored to streamline the production of these valuable compounds. researchgate.net
The exploration of the biological properties of structurally simple derivatives like this compound could uncover novel activities and provide a basis for the development of new therapeutic agents. As synthetic methodologies and biological screening techniques advance, it is likely that many more applications for the benzimidazole scaffold will be discovered.
Q & A
Q. What synthetic methodologies are commonly employed to prepare N,N-dimethyl-1H-benzo[d]imidazol-2-amine?
Methodological Answer:
- One-pot synthesis: Use CBr₄ as a catalyst in acetonitrile at 80°C to react 1H-benzo[d]imidazol-2-amine with ethyl 3-oxo-3-phenylpropanoate, achieving yields up to 78% .
- Copper-catalyzed coupling: A three-component reaction with sulfonyl azides and terminal alkynes yields functionalized N-sulfonylamidines. Optimization includes using CuI as a catalyst and DMF as a solvent .
- Microwave-assisted synthesis: Accelerates reactions (e.g., alkylation or condensation) under controlled microwave irradiation, reducing reaction time and improving yields compared to conventional heating .
Q. How can the structure of this compound derivatives be confirmed experimentally?
Methodological Answer:
- NMR spectroscopy: ¹H and ¹³C NMR identify substituent positions. For example, the NH proton in Schiff base derivatives appears as a singlet at δ ~12.7 ppm in DMSO-d₆, while aromatic protons resonate between δ 7.2–8.1 ppm .
- IR spectroscopy: Characteristic stretches include N-H (3161–3307 cm⁻¹) and C=N (1606–1642 cm⁻¹) .
- Mass spectrometry: ESI-MS or APCI/ESI confirms molecular ion peaks (e.g., [M+H]⁺ at m/z 331.9 for a norastemizole analog) .
Advanced Research Questions
Q. What strategies resolve contradictions in synthetic yields for this compound derivatives?
Methodological Answer:
- Catalyst screening: Compare additives (e.g., CBr₄ vs. K₂CO₃) to optimize yields. For example, CBr₄ outperforms other halide sources in one-pot syntheses .
- Solvent effects: Polar aprotic solvents (e.g., DMF) enhance reactivity in copper-catalyzed reactions, while acetonitrile improves selectivity in alkylation .
- Temperature control: Higher temperatures (80–100°C) favor cyclization, while lower temperatures reduce side reactions .
Q. How do structural modifications of this compound impact PRMT5/MTA inhibitory activity?
Methodological Answer:
- X-ray crystallography: Co-crystal structures (e.g., PDB: 8CTB) reveal key interactions: the –NH₂ group forms bifurcated H-bonds with Glu435/Glu444, while the methyl group engages in hydrophobic interactions .
- Lipophilicity optimization: Replace the methyl group with polar substituents to improve ligand-lipophilicity efficiency (LLE). For example, reducing clogP from 1.7 to <1 enhances LLE from 3.2 to >4 .
- SAR studies: Introduce electron-withdrawing groups (e.g., Cl) at position 7 to enhance binding potency (IC₅₀ improvement from 12.0 µM to <5 µM) .
Q. What computational methods predict the reactivity of this compound in nucleophilic substitution reactions?
Methodological Answer:
- DFT calculations: Use hybrid functionals (e.g., B3LYP) to model reaction pathways. Exact exchange terms improve accuracy for thermochemical data (e.g., atomization energies with ±2.4 kcal/mol error) .
- Docking studies: Perform molecular docking (e.g., AutoDock Vina) to predict binding modes in enzyme active sites (e.g., PRMT5/MTA) and prioritize substituents for synthesis .
Q. How can unexpected reaction pathways, such as N-demethylation during synthesis, be analyzed and mitigated?
Methodological Answer:
- Mechanistic probes: Use isotopic labeling (e.g., ¹⁵N-methyl groups) to track demethylation via LC-MS .
- Kinetic studies: Compare reaction rates of intermediates. For example, the desired SNAr product may form slowly, allowing self-catalyzed diarylation to dominate .
- Protecting groups: Introduce tert-butoxycarbonyl (Boc) or tosyl groups to stabilize intermediates and prevent unwanted side reactions .
Q. What methodologies assess the biological activity of this compound derivatives as antiplasmodial agents?
Methodological Answer:
- In vitro hemozoin inhibition: Measure β-hematin formation inhibition using a spectrophotometric assay (IC₅₀ values <10 µM indicate promising activity) .
- Cytotoxicity screening: Use human cell lines (e.g., HepG2) to determine selectivity indices (>10-fold selectivity is desirable) .
- In vivo efficacy: Test in Plasmodium berghei-infected mice; compounds reducing parasitemia by >90% at 50 mg/kg are prioritized .
Specialized Research Considerations
Q. How can structure-activity relationship (SAR) studies guide the design of fluorescent probes based on this compound?
Methodological Answer:
- Substituent effects: Introduce electron-donating groups (e.g., –OCH₃) at position 5 to enhance fluorescence quantum yield (Φ from 0.2 to 0.6) .
- Solvatochromism: Evaluate emission shifts in solvents of varying polarity. Blue shifts in non-polar solvents indicate intramolecular charge transfer (ICT) .
- Cell imaging: Use confocal microscopy to assess probe localization (e.g., mitochondrial targeting with triphenylamine substituents) .
Q. What strategies optimize the pharmacokinetic properties of this compound derivatives for CNS penetration?
Methodological Answer:
- LogP adjustment: Aim for clogP 2–3 to balance blood-brain barrier (BBB) permeability and solubility. Introduce polar groups (e.g., –OH) while retaining lipophilic cores .
- P-glycoprotein efflux assays: Use MDCK-MDR1 cells to identify compounds with efflux ratios <2.5, indicating low P-gp substrate liability .
- Metabolic stability: Test liver microsome clearance (e.g., human/rat). Derivatives with t₁/₂ >60 min are prioritized for further development .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
